Fap-IN-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C65H88F2N12O18 |
|---|---|
Molecular Weight |
1363.5 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-[2-[2-[2-[2-[2-[3-[[(5S)-6-[[4-[[2-[(2R)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-5-(naphthalene-1-carbonylamino)-6-oxohexyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C65H88F2N12O18/c66-65(67)39-48(40-68)79(46-65)57(82)41-72-62(89)52-14-17-71-61-50(52)10-6-13-53(61)73-64(91)54(74-63(90)51-11-5-8-47-7-1-2-9-49(47)51)12-3-4-16-69-55(80)15-27-92-29-31-94-33-35-96-37-38-97-36-34-95-32-30-93-28-18-70-56(81)42-75-19-21-76(43-58(83)84)23-25-78(45-60(87)88)26-24-77(22-20-75)44-59(85)86/h1-2,5-11,13-14,17,48,54H,3-4,12,15-16,18-39,41-46H2,(H,69,80)(H,70,81)(H,72,89)(H,73,91)(H,74,90)(H,83,84)(H,85,86)(H,87,88)/t48-,54+/m1/s1 |
InChI Key |
QNMPHRIBWDZTLY-ZWDFXXDJSA-N |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(C[C@@H]4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Nomenclature: FAP and FAP-1 in Cellular Signaling
An in-depth review of scientific literature reveals no specific molecule designated as "Fap-IN-1." It is plausible that this term is a specific internal nomenclature, a hypothetical inhibitor, or a potential misnomer for well-characterized proteins such as Fibroblast Activation Protein (FAP) or FAP-1 (Fas-associated phosphatase-1). This technical guide provides a comprehensive overview of the mechanisms of action for both FAP and FAP-1, addressing their roles in cellular signaling, summarizing key quantitative data, and outlining relevant experimental protocols.
Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1] It is predominantly expressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), and is involved in tissue remodeling in pathological conditions like cancer, fibrosis, and arthritis.[1][2]
Mechanism of Action and Signaling Pathways
FAP's enzymatic activity and its role as a cell surface receptor contribute to its multifaceted mechanism of action. It is known to influence several key signaling pathways that promote tumor growth, invasion, and angiogenesis.
1. PI3K/AKT/mTOR Pathway Activation:
In clear cell renal cell carcinoma (ccRCC), FAP has been shown to stimulate tumor progression by activating the PI3K/AKT/mTOR signaling pathway.[3] Overexpression of FAP leads to increased cell proliferation, migration, and invasion, while suppressing apoptosis.[3] Conversely, silencing FAP inhibits this pathway.[3] The precise molecular mechanism by which FAP activates PI3K is an area of ongoing investigation, but it is a critical pathway for FAP-mediated tumor promotion.[3]
2. Regulation of FGF21:
FAP has been identified as a key regulator of Fibroblast Growth Factor 21 (FGF21), a potent metabolic hormone.[4][5] FAP can proteolytically cleave and inactivate FGF21.[6] Inhibition of FAP's enzymatic activity leads to increased levels of active FGF21, which in turn can improve metabolic parameters.[4][5] This mechanism has positioned FAP as a potential therapeutic target for metabolic diseases such as obesity and diabetes.[4][5]
References
- 1. FAP (E1V9V) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. FAP promotes clear cell renal cell carcinoma progression via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein (FAP) as a novel metabolic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast activation protein (FAP) as a novel metabolic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel fibroblast activation protein (FAP) inhibitor, BR103354, with anti-diabetic and anti-steatotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
FAP-IN-1: A Technical Guide to Fibroblast Activation Protein Target Validation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, has emerged as a compelling target for cancer therapy.[1][2] Its restricted expression in normal adult tissues minimizes the potential for on-target, off-tumor toxicity, making it an attractive candidate for targeted therapies.[2] This technical guide provides an in-depth overview of the validation of FAP as a therapeutic target in oncology, with a focus on the mechanism of action and preclinical validation of FAP inhibitors, exemplified by potent and selective small molecules. We delve into the critical signaling pathways modulated by FAP, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assessment of FAP inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and development of novel cancer therapeutics targeting FAP.
Introduction: The Role of FAP in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[2] While its expression is limited in most healthy adult tissues, it is significantly upregulated in the reactive stromal fibroblasts of over 90% of human epithelial carcinomas, including breast, colorectal, lung, and pancreatic cancers.[2][3] These FAP-positive cells, known as cancer-associated fibroblasts (CAFs), are a major component of the tumor microenvironment and play a crucial role in tumor progression.[4]
FAP contributes to tumorigenesis through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity facilitates the degradation of ECM components, promoting cancer cell invasion and metastasis.[4][5]
-
Angiogenesis: FAP expression is observed in endothelial cells at the invasive front of tumors and is associated with increased microvascular density, suggesting a role in promoting tumor angiogenesis.[3][6]
-
Immunosuppression: FAP-positive CAFs create an immunosuppressive tumor microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) and regulatory T cells, and by secreting immunosuppressive cytokines like TGF-β and IL-6.[4][7][8] This can lead to resistance to immune checkpoint inhibitors.[1][3]
-
Intracellular Signaling: FAP has been shown to influence key cancer-related signaling pathways, including the PI3K/Akt and Ras-ERK pathways, to promote cell proliferation and migration.[1][3][4]
Given its pivotal role in promoting tumor growth, invasion, and immune evasion, targeting FAP represents a promising therapeutic strategy.
FAP-Targeted Therapies: The Rise of Small Molecule Inhibitors
Several therapeutic strategies targeting FAP have been explored, including monoclonal antibodies, FAP-activated prodrugs, and CAR-T cell therapies.[2] Small molecule inhibitors of FAP's enzymatic activity have garnered significant attention due to their potential for high potency, selectivity, and favorable pharmacokinetic properties. These inhibitors are designed to block the catalytic activity of FAP, thereby abrogating its pro-tumorigenic functions. While a specific inhibitor named "FAP-IN-1" is not extensively documented in publicly available literature, this guide will use data from well-characterized potent FAP inhibitors as representative examples of this class of molecules. For instance, inhibitors like PT-100 and PT-630 have demonstrated anti-tumor activity in preclinical models.[9]
Quantitative Preclinical Data for FAP Inhibitors
The preclinical validation of FAP inhibitors involves a comprehensive assessment of their potency, selectivity, and in vivo efficacy. The following tables summarize key quantitative data for representative FAP inhibitors.
Table 1: In Vitro Potency and Selectivity of Representative FAP Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity vs. DPP-IV | Reference |
| PT-100 | FAP, DPP-IV | Ki < 10 | Non-selective | [9] |
| PT-630 | FAP, DPP-IV | Ki < 10 | Non-selective | [9] |
| Linagliptin | FAP | IC50 = 370 ± 2 | 90-fold lower affinity for FAP vs. DPP-IV | [10] |
| Anagliptin | FAP | IC50 = 72,700 | Lower affinity for FAP | [10] |
Table 2: In Vivo Efficacy of Representative FAP Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Administration Route | % Tumor Growth Inhibition | Reference |
| PT-100 | HT-29 (colorectal) | Oral | ~50% | [9] |
| PT-630 | HT-29 (colorectal) | Oral | ~50% | [9] |
| PT-100 | HEK-FAP (epithelial) | Oral | ~50% | [9] |
| PT-630 | HEK-FAP (epithelial) | Oral | ~50% | [9] |
| [177Lu]Lu-FAPI-46 | PANC-1 (pancreatic) | Intravenous | Significant tumor suppression | [11] |
| [225Ac]Ac-FAPI-46 | PANC-1 (pancreatic) | Intravenous | Significant tumor suppression | [11] |
| [131I]I-FAPI-04 | U87MG (glioma) | Intratumoral | Effective tumor growth reduction | [11] |
| [211At]At-FAPI-04 | U87MG (glioma) | Intravenous/Intratumoral | Effective tumor growth reduction | [11] |
Key Signaling Pathways and Experimental Workflows
FAP-Mediated Signaling Pathways
FAP influences multiple intracellular signaling cascades that are fundamental to cancer progression. Understanding these pathways is critical for elucidating the mechanism of action of FAP inhibitors.
Caption: FAP signaling pathways promoting cancer progression.
Experimental Workflow for FAP Inhibitor Validation
The validation of a novel FAP inhibitor follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Caption: Workflow for preclinical validation of FAP inhibitors.
Detailed Experimental Protocols
FAP Enzyme Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of FAP and is used to determine the IC50 of inhibitors.
-
Materials:
-
Recombinant Human FAP (rhFAP)
-
FAP-specific fluorogenic substrate (e.g., Suc-Gly-Pro-AMC or Z-Gly-Pro-AMC)[12][13]
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[13]
-
Test inhibitor compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)[13]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add rhFAP diluted in Assay Buffer to each well.
-
Add the diluted test inhibitor or vehicle control (DMSO in Assay Buffer) to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.[14]
-
Initiate the reaction by adding the FAP-specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Cell-Based FAP Inhibition Assay
This assay determines the potency of an inhibitor in a cellular context.
-
Materials:
-
Procedure:
-
Seed the FAP-expressing cells in a 96-well plate and culture until they reach confluence.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the diluted test inhibitor or vehicle control to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Add the FAP-specific fluorogenic substrate dissolved in PBS to each well.
-
Incubate for 30 minutes at 37°C.[12]
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the cellular IC50 value as described for the enzyme activity assay.
-
In Vivo Xenograft Tumor Model Study
This study evaluates the anti-tumor efficacy of a FAP inhibitor in a living organism.
-
Materials:
-
Procedure:
-
Subcutaneously implant the FAP-positive tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.
-
Conclusion and Future Directions
The validation of Fibroblast Activation Protein as a cancer target is supported by a robust body of preclinical evidence. FAP's selective expression in the tumor microenvironment and its multifaceted role in promoting tumor progression make it an ideal target for therapeutic intervention. Small molecule inhibitors of FAP have demonstrated significant anti-tumor activity in various preclinical models, highlighting their potential as a novel class of anti-cancer agents.
Future research in this area will likely focus on:
-
Development of highly selective FAP inhibitors: Improving selectivity over other related proteases like DPP-IV will be crucial to minimize off-target effects.
-
Combination therapies: Investigating the synergistic effects of FAP inhibitors with other anti-cancer therapies, particularly immune checkpoint inhibitors, could lead to more durable clinical responses.[1][3]
-
Patient selection biomarkers: Identifying biomarkers to select patients most likely to respond to FAP-targeted therapies will be essential for successful clinical translation.
-
FAP-targeted radiopharmaceuticals: The use of FAP inhibitors to deliver radioisotopes for imaging and therapy (theranostics) is a rapidly advancing field with immense clinical potential.[11][17]
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 15. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
The Biological Nexus of FAP Inhibition by Fap-IN-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biological functions of Fibroblast Activation Protein (FAP) and the mechanistic implications of its inhibition by Fap-IN-1. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental methodologies, and visualizes complex biological processes.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1][2] Under normal physiological conditions, FAP expression is low in most adult tissues.[1] However, its expression is significantly upregulated in sites of tissue remodeling, such as during embryonic development, wound healing, and in the tumor microenvironment of many cancers, including breast, colorectal, and pancreatic cancer.[1][3] This differential expression makes FAP an attractive target for diagnostic and therapeutic interventions. FAP plays a crucial role in extracellular matrix (ECM) remodeling, angiogenesis, and immune suppression within the tumor microenvironment, thereby promoting tumor growth and metastasis.[3][4]
This compound: A Potent and Selective FAP Inhibitor
This compound is a small molecule inhibitor of FAP with a high degree of potency.[5] Understanding the selectivity of FAP inhibitors is critical for minimizing off-target effects. This compound and other notable FAP inhibitors have been characterized for their inhibitory activity against FAP and related proteases like Dipeptidyl Peptidases (DPPs) and Prolyl Endopeptidase (PREP).
Quantitative Analysis of FAP Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other key FAP inhibitors, providing a comparative overview of their potency and selectivity.
| Inhibitor | FAP IC50 (nM) | DPP-IV IC50 (nM) | PREP IC50 (nM) | Other DPPs IC50 (nM) | Reference |
| This compound | 3.3 | Not Reported | Not Reported | Not Reported | [5] |
| UAMC-1110 | 3.2 | >10,000 | 1,800 | DPP8 (>12,000), DPP9 (4,700) | [1][6] |
| Talabostat (PT-100) | 560 | <4 | 390 (PEP) | DPP8 (4), DPP9 (11) | [7][8][9] |
| Linagliptin | 370 | 1 | Not Reported | - | [10] |
Table 1: Potency and Selectivity of FAP Inhibitors. This table provides a comparative summary of the IC50 values of various FAP inhibitors against FAP and other closely related proteases.
Biological Functions of FAP Inhibition by this compound
Inhibition of FAP by this compound and other similar compounds elicits a range of biological effects that collectively contribute to the suppression of tumor progression and fibrosis. These effects are primarily mediated through the modulation of key signaling pathways and cellular processes.
Impact on Signaling Pathways
FAP activity has been shown to influence several critical intracellular signaling pathways that regulate cell proliferation, survival, migration, and invasion. Inhibition of FAP can, therefore, disrupt these pro-tumorigenic signaling cascades.
-
PI3K/Akt Pathway: FAP has been implicated in the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4] FAP inhibition is expected to downregulate this pathway, leading to decreased cancer cell proliferation and survival.
-
SHH/Gli1 Pathway: The Sonic Hedgehog (SHH)/Gli1 signaling pathway is another cascade that can be influenced by FAP activity. This pathway is involved in embryonic development and has been linked to tumorigenesis in several cancers.
-
PTEN/PI3K/Akt and Ras-ERK Pathways: Studies have shown that FAP can modulate the PTEN/PI3K/Akt and Ras-ERK signaling pathways, both of which are critical for cell proliferation and metastasis.[4]
-
STAT3-CCL2 Signaling: FAP expression on cancer-associated fibroblasts (CAFs) can mediate immunosuppression through the STAT3-CCL2 signaling pathway. Inhibition of FAP may therefore restore anti-tumor immunity.
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Cellular Effects of FAP Inhibition
The inhibition of FAP's enzymatic activity translates into several observable cellular effects that are detrimental to tumor growth and progression.
-
Reduced Cell Proliferation: By interfering with pro-proliferative signaling pathways, FAP inhibitors can significantly reduce the proliferation rate of cancer cells.
-
Inhibition of Cell Migration and Invasion: FAP's role in ECM degradation is crucial for cancer cell motility. FAP inhibitors impair this function, leading to a decrease in the migratory and invasive potential of tumor cells.
-
Induction of Apoptosis: In some contexts, FAP inhibition has been shown to promote apoptosis (programmed cell death) in cancer cells.
-
Modulation of the Tumor Microenvironment: FAP inhibitors can alter the tumor microenvironment by reducing the immunosuppressive activity of CAFs and by inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[3]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of FAP and the effects of its inhibitors.
FAP Activity Assay
This protocol describes a fluorogenic assay to measure FAP enzymatic activity and to determine the IC50 values of inhibitors.
Materials:
-
Recombinant human FAP (rhFAP)
-
FAP fluorogenic substrate (e.g., Ala-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
FAP inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FAP inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 96-well black microplate, add a fixed amount of rhFAP to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Add the FAP fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of FAP activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a fluorogenic FAP activity assay.
Cell Migration (Wound Healing) Assay
This protocol details the "scratch" or wound healing assay to assess the effect of FAP inhibition on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
FAP inhibitor
-
6-well or 12-well tissue culture plates
-
200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing the FAP inhibitor at the desired concentration. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points for both treated and control wells.
-
Calculate the percentage of wound closure to quantify cell migration.[11]
Transwell Invasion Assay
This protocol describes a method to evaluate the effect of FAP inhibition on the invasive capacity of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or another basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
FAP inhibitor
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cancer cells in serum-free medium containing the FAP inhibitor or vehicle control.
-
Seed the cells into the upper chamber of the coated Transwell inserts.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Compare the number of invaded cells between the inhibitor-treated and control groups.[12][13][14][15]
Western Blot Analysis of Signaling Pathways
This protocol outlines the general steps for performing a western blot to analyze the phosphorylation status of key proteins in signaling pathways affected by FAP inhibition.
Materials:
-
Cancer cells treated with or without a FAP inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the FAP inhibitor for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[16][17]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometric analysis to quantify the protein bands.
Conclusion
The inhibition of FAP by selective compounds like this compound represents a promising therapeutic strategy for a variety of cancers and fibrotic diseases. By disrupting key signaling pathways and cellular processes that drive disease progression, FAP inhibitors offer a targeted approach to treatment. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. The continued exploration of FAP biology and the development of next-generation FAP inhibitors hold the potential to deliver novel and effective therapies for patients in need.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 12. researchhub.com [researchhub.com]
- 13. corning.com [corning.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
FAP-IN-1: A Technical Guide to a Potent Fibroblast Activation Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling target in oncology. Its expression is highly restricted in healthy tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a broad range of solid tumors. This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAP-IN-1 is a potent inhibitor of FAP with a reported half-maximal inhibitory concentration (IC50) of 3.3 nM.[1] This guide provides an in-depth technical overview of the discovery and development of FAP inhibitors, with a focus on the well-characterized quinoline-based FAP inhibitors (FAPIs) as illustrative examples, due to the limited publicly available data on this compound.
Core Concepts in FAP Inhibitor Development
The development of FAP-targeted radiopharmaceuticals involves the strategic design of molecules that can specifically bind to FAP with high affinity and be labeled with a radionuclide for imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177). The quinoline-based scaffold has been a cornerstone in the development of many successful FAP inhibitors.[2][3][4][5]
Chemical Structure and Synthesis
While the specific structure of this compound is not publicly available, the general structure of many potent FAP inhibitors, such as the FAPI-series, is based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[2][6] These molecules are synthesized through multi-step organic chemistry protocols, often involving amide coupling reactions to link the quinoline core, the glycine linker, and the cyanopyrrolidine warhead that interacts with the active site of FAP.[2][6] For radiopharmaceutical applications, a chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is incorporated into the structure to enable stable complexation with radiometals.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for representative FAP inhibitors from the FAPI series, which are structurally related to many potent FAP inhibitors.
| Compound | IC50 (nM) for FAP | Reference |
| This compound | 3.3 | [1] |
| FAPI-02 | - | [2] |
| FAPI-04 | - | [4][5] |
| FAPI-46 | - |
Note: Specific IC50 values for FAPI-02, FAPI-04, and FAPI-46 from primary literature were not consistently found in the initial search results, though their development and improved affinities over predecessors are widely cited.
| Radiotracer | Tumor Uptake (%ID/g) | Time Point (p.i.) | Mouse Model | Reference |
| [¹¹¹In]QCP02 | 18.2 | 30 min | U87 Xenograft | [9] |
| [¹⁸F]AlF-NOTA-OncoFAP | 6.6 | 1 hour | FAP-positive solid tumors | [8] |
| [⁸⁹Zr]Zr-Df-Bz-F19 | - | 2, 24, 48, 72 hours | U87MG Xenograft | [10] |
Note: %ID/g stands for percentage of injected dose per gram of tissue. Data is highly dependent on the specific radiotracer, tumor model, and experimental conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of FAP inhibitors. Below are representative protocols for key experiments.
In Vitro FAP Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of FAP.
Principle: The assay measures the cleavage of a fluorogenic FAP substrate by recombinant FAP enzyme in the presence of varying concentrations of the inhibitor. The reduction in fluorescence signal corresponds to the inhibitory activity of the compound.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 7.8)
-
Test compounds (e.g., this compound) and reference inhibitors
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
In a 96-well plate, add the FAP enzyme to each well.
-
Add the serially diluted test compounds or reference inhibitor to the wells and incubate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 395 nm excitation and 490 nm emission for AFC) over time.[11]
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Radiolabeling of FAP Inhibitors with Gallium-68
This protocol describes the labeling of a DOTA-conjugated FAP inhibitor with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging.
Principle: ⁶⁸Ga, eluted from a ⁶⁸Ge/⁶⁸Ga generator, is chelated by the DOTA moiety of the FAP inhibitor under controlled pH and temperature conditions.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated FAP inhibitor precursor (e.g., DOTA-FAPI-04)
-
Sodium acetate buffer (e.g., 0.5 N)
-
Hydrochloric acid (e.g., 0.05 N)
-
Heating block or microwave synthesizer
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 N HCl.
-
In a reaction vial, add the ⁶⁸GaCl₃ eluate.
-
Adjust the pH of the solution to approximately 3.5-4.5 by adding sodium acetate buffer.[7]
-
Add the DOTA-conjugated FAP inhibitor precursor to the reaction vial.
-
Heat the reaction mixture at a specific temperature (e.g., 95°C) for a defined time (e.g., 10 minutes).[7]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the final product, [⁶⁸Ga]Ga-FAP inhibitor.[12]
Cellular Uptake and Internalization Assay
This assay quantifies the specific uptake and internalization of a radiolabeled FAP inhibitor into FAP-expressing cells.
Principle: FAP-expressing cells are incubated with the radiolabeled FAP inhibitor. The total cell-associated radioactivity is measured to determine uptake. To differentiate between membrane-bound and internalized radioactivity, an acid wash is used to strip surface-bound radioligand.
Materials:
-
FAP-expressing cell line (e.g., HT-1080-FAP) and a negative control cell line
-
Radiolabeled FAP inhibitor (e.g., [⁶⁸Ga]Ga-FAP inhibitor)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., glycine buffer, pH 2.5)
-
Gamma counter
Procedure:
-
Seed FAP-expressing and control cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the radiolabeled FAP inhibitor in cell culture medium for various time points (e.g., 10, 30, 60, 120 minutes) at 37°C.[7] To determine non-specific binding, a parallel set of cells is co-incubated with a high concentration of a non-radiolabeled FAP inhibitor.
-
At each time point, stop the uptake by aspirating the medium and washing the cells with ice-cold PBS.
-
To measure total uptake, lyse the cells and measure the radioactivity in a gamma counter.
-
To measure internalization, incubate the cells with the acid wash buffer to remove surface-bound radioactivity before lysing the cells and measuring the internalized radioactivity.
-
Calculate the percentage of uptake per million cells and the internalization rate.[13]
Biodistribution Studies in a Mouse Model
This protocol assesses the in vivo distribution, tumor targeting, and clearance of a radiolabeled FAP inhibitor in a tumor-bearing mouse model.
Principle: A radiolabeled FAP inhibitor is administered to mice bearing FAP-positive tumors. At various time points, tissues and organs are harvested, and the amount of radioactivity in each is measured to determine the biodistribution profile.
Materials:
-
Tumor-bearing mice (e.g., nude mice with U87MG xenografts, which endogenously express FAP)[10]
-
Radiolabeled FAP inhibitor
-
Anesthetics
-
Gamma counter
Procedure:
-
Administer a known amount of the radiolabeled FAP inhibitor to tumor-bearing mice, typically via tail vein injection.[10]
-
At predefined time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize a cohort of mice.[10]
-
Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Determine tumor-to-background ratios to assess imaging contrast.
Signaling Pathways and Experimental Workflows
FAP-Mediated Signaling Pathways
FAP is implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. Understanding these pathways is crucial for developing effective FAP-targeted therapies.
Caption: FAP-mediated signaling pathways promoting tumor progression.
Experimental Workflow for FAP Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FAP inhibitor.
Caption: Preclinical development workflow for FAP-targeted radiopharmaceuticals.
Conclusion
The development of potent and selective FAP inhibitors like this compound holds immense promise for advancing cancer diagnostics and therapy. The technical framework presented here, using well-established FAPI compounds as examples, outlines the critical steps and methodologies involved in the discovery and preclinical evaluation of these targeted agents. Further research and clinical translation of FAP-targeted radiopharmaceuticals are poised to make a significant impact on the management of a wide array of solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A heterodimeric radioligand labeled with gallium-68 targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging of Fibroblast Activation Protein Alpha Expression in a Preclinical Mouse Model of Glioma Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FAP-IN-1 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of numerous solid tumors. Its enzymatic activity contributes significantly to tumor progression through extracellular matrix (ECM) remodeling, immune suppression, and promotion of tumor cell growth and invasion. FAP-IN-1 is a potent and selective small molecule inhibitor of FAP with a half-maximal inhibitory concentration (IC50) of 3.3 nM[1]. This technical guide provides an in-depth overview of the role of this compound in the TME, summarizing its mechanism of action, presenting quantitative data on the effects of FAP inhibition, detailing relevant experimental protocols, and visualizing key pathways and workflows. By inhibiting FAP, this compound has the potential to remodel the TME, shifting it from an immunosuppressive to an immune-active state and impeding tumor growth and metastasis.
Introduction to FAP and the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. CAFs are a major component of the tumor stroma and play a critical role in creating a pro-tumorigenic environment. A key marker and functional contributor of a subset of CAFs is FAP.
FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, allows it to degrade components of the ECM, such as collagen, facilitating cancer cell invasion and metastasis. Furthermore, FAP-expressing CAFs contribute to an immunosuppressive TME by recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and by producing cytokines and chemokines that dampen anti-tumor immune responses.
This compound: A Potent Inhibitor of Fibroblast Activation Protein
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of FAP. Its high potency, with an IC50 of 3.3 nM, makes it a valuable tool for studying the functional consequences of FAP inhibition and a potential therapeutic candidate[1]. The chemical structure of this compound is based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, a class of compounds known for their high affinity and selectivity for FAP.
Mechanism of Action
This compound acts as a competitive inhibitor of FAP, binding to its active site and preventing the cleavage of its substrates. By blocking the enzymatic functions of FAP, this compound is expected to:
-
Inhibit ECM Remodeling: Prevent the degradation of collagen and other ECM components, thereby reducing cancer cell invasion and metastasis.
-
Modulate the Immune Microenvironment: Decrease the recruitment of immunosuppressive immune cells and alter the cytokine and chemokine landscape to favor an anti-tumor immune response.
-
Attenuate Tumor Growth: Indirectly inhibit tumor growth by disrupting the supportive stromal environment.
Quantitative Data on the Effects of FAP Inhibition
The following tables summarize quantitative data from preclinical studies on the effects of FAP inhibitors. While not all data is specific to this compound, it represents the expected outcomes of potent FAP inhibition.
Table 1: In Vitro Inhibitory Activity of FAP Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | FAP | 3.3 | Enzymatic Assay | [1] |
| FAP-2287 | human FAP | 1.4 | Enzymatic Assay | [2] |
| FAP-2287 | mouse FAP | 3.3 | Enzymatic Assay | [2] |
| natLu-FAP-2287 | human FAP | 1.3 | Enzymatic Assay | [2] |
| natLu-FAP-2287 | mouse FAP | 5.1 | Enzymatic Assay | [2] |
Table 2: In Vivo Tumor Uptake and Biodistribution of FAP-Targeted Radiotracers (Analogs of this compound Scaffold)
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| 68Ga-3-3 | U87MG xenograft | 1 h | ~25 | >100 | [3] |
| 68Ga-6-3 | U87MG xenograft | 1 h | ~50 | >200 | [3] |
| 68Ga-8-1 | U87MG xenograft | 1 h | ~40 | >150 | [3] |
| 68Ga-FAPI-04 | U87MG xenograft | 1 h | ~5 | ~20 | [3] |
Table 3: Effects of FAP Inhibition on the Tumor Microenvironment
| Intervention | Tumor Model | Effect | Magnitude of Change | Reference |
| 177Lu-FAP-2287 | MCA205-mFAP | Increase in CD8+ T cell infiltration | 2-fold increase vs. vehicle | [4] |
| 177Lu-FAP-2287 + anti-PD-1 | MCA205-mFAP | Increase in CD8+ T cell infiltration | ~2.4-fold increase vs. vehicle | [4] |
| Anti-FAP antibody | Crohn's Disease Strictures | Reduction in Type I Collagen production | Dose-dependent decrease | [5] |
| Anti-FAP antibody | Crohn's Disease Strictures | Reduction in TIMP-1 production | Significant decrease | [5] |
| FAP overexpression | Fibroblast-derived matrix | Increase in α-SMA expression | Significant up-regulation (p=0.009) | [6] |
| FAP overexpression | Fibroblast-derived matrix | Increase in Fibronectin expression | Significant up-regulation (p=0.002) | [6] |
| FAP overexpression | Fibroblast-derived matrix | Increase in Collagen I expression | Significant up-regulation (p=0.001) | [6] |
| FAP inhibitor | FAP+ fibroblast-derived matrix | Decrease in Collagen I expression | Significant down-regulation (p=0.007) | [6] |
Signaling Pathways Modulated by FAP Inhibition
FAP influences several key signaling pathways that promote a pro-tumorigenic microenvironment. By inhibiting FAP, this compound can indirectly modulate these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of FAP inhibitors like this compound.
Isolation and Culture of Cancer-Associated Fibroblasts (CAFs)
Objective: To isolate and culture primary CAFs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 U/mL)
-
70 µm cell strainer
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for CAF markers (e.g., anti-FAP, anti-α-SMA, anti-PDGFRβ) and negative markers (e.g., anti-CD45, anti-CD31, anti-EpCAM)
-
FACS instrument
Protocol:
-
Mince the tumor tissue into small pieces (1-2 mm³) in a sterile petri dish containing RPMI 1640.
-
Digest the minced tissue with Collagenase IV and DNase I solution at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the digestion with an equal volume of complete RPMI medium.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete RPMI medium.
-
Plate the cells in a T75 flask and culture at 37°C in a 5% CO₂ incubator.
-
After 24-48 hours, remove non-adherent cells by washing with PBS.
-
Culture the adherent cells (containing fibroblasts) until they reach 80-90% confluency.
-
Characterize the isolated CAFs by flow cytometry using positive and negative markers to ensure purity.
In Vitro FAP Activity Assay
Objective: To measure the inhibitory activity of this compound on FAP enzymatic activity.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant FAP to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of FAP inhibition against the logarithm of the this compound concentration.
In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily, intraperitoneally).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Impact of FAP Inhibition on the Tumor Microenvironment
Inhibition of FAP by molecules like this compound is expected to induce a profound shift in the TME, creating a less hospitable environment for tumor growth and a more permissive one for anti-tumor immunity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fibroblast activation protein targeted radiotherapy induces an immunogenic tumor microenvironment and enhances the efficacy of PD-1 immune checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Fibroblast Activation Protein Restores a Balanced Extracellular Matrix and Reduces Fibrosis in Crohn's Disease Strictures Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAP-overexpressing fibroblasts produce an extracellular matrix that enhances invasive velocity and directionality of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Fap-IN-1 and Cancer-Associated Fibroblasts: A Technical Guide to Targeting the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in cancer progression, invasion, metastasis, and immunosuppression.[1][2][3] One of the key surface markers and functional mediators of the pro-tumorigenic CAF phenotype is Fibroblast Activation Protein (FAP), a serine protease with both dipeptidyl peptidase and endopeptidase activities.[4][5][6] FAP's restricted expression in the TME of many epithelial cancers, with minimal presence in normal adult tissues, makes it an attractive target for therapeutic intervention.[1][6]
This technical guide provides an in-depth overview of Fap-IN-1, a potent and selective FAP inhibitor, and its role in modulating CAF activity. We will delve into the core signaling pathways influenced by FAP, present quantitative data on FAP inhibitors, and provide detailed experimental protocols for studying the FAP-CAF axis.
This compound: A Potent Inhibitor of FAP Activity
This compound, also known as UAMC-1110, is a small molecule inhibitor of Fibroblast Activation Protein.[7][8] It exhibits high potency and selectivity for FAP, making it a valuable tool for both basic research and preclinical drug development.
Quantitative Data on FAP Inhibitors
The following table summarizes the inhibitory potency of this compound and other relevant FAP inhibitors against FAP, as well as their selectivity over related proteases like prolyl oligopeptidase (PREP).
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound (UAMC-1110) | FAP | 3.2 | Enzyme Inhibition Assay | [7] |
| This compound (UAMC-1110) | PREP | 1800 | Enzyme Inhibition Assay | [7] |
| This compound | FAP | 3.3 | Enzyme Inhibition Assay | [9] |
| Compound 1a | FAP | 6.11 | Enzyme Inhibition Assay | [10] |
| Compound 1b | FAP | 15.1 | Enzyme Inhibition Assay | [10] |
| Compound 1c | FAP | 92.1 | Enzyme Inhibition Assay | [10] |
| UAMC1110 | FAP | 4.17 | Enzyme Inhibition Assay | [10] |
| FAPI-04 | FAP | 32 | Competitive Binding Assay | [11] |
| Linagliptin | FAP | 490 ± 80 | Activity Assay | [12] |
| Anagliptin | FAP | - | Identified as a FAP inhibitor | [12] |
| FAP-2286 | FAP | High Affinity | Biochemical and Cellular Assays | [13] |
Signaling Pathways Modulated by FAP in CAFs
FAP expression and activity in CAFs influence several downstream signaling pathways that are crucial for tumor progression. The inhibition of FAP by molecules like this compound is expected to modulate these pathways, thereby reducing the pro-tumorigenic functions of CAFs.
Key FAP-Mediated Signaling Pathways
// Nodes FAP [label="FAP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; uPAR [label="uPAR", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; CCL2 [label="CCL2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHH [label="SHH", fillcolor="#FBBC05", fontcolor="#202124"]; Gli1 [label="Gli1", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGFb [label="TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; ECM [label="ECM Remodeling", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Invasion [label="Invasion &\nMetastasis", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ImmuneSuppression [label="Immune\nSuppression", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges FAP -> uPAR [label="interacts", fontsize=8, color="#202124"]; uPAR -> FAK [color="#202124"]; FAK -> Src [color="#202124"]; Src -> JAK2 [color="#202124"]; JAK2 -> STAT3 [color="#202124"]; STAT3 -> CCL2 [label="upregulates", fontsize=8, color="#202124"]; CCL2 -> ImmuneSuppression [color="#202124"]; FAP -> PI3K [color="#202124"]; PI3K -> Akt [color="#202124"]; Akt -> Proliferation [color="#202124"]; FAP -> SHH [color="#202124"]; SHH -> Gli1 [color="#202124"]; Gli1 -> Proliferation [color="#202124"]; FAP -> TGFb [label="activates", fontsize=8, color="#202124"]; TGFb -> ECM [color="#202124"]; FAP -> ECM [label="degrades", fontsize=8, color="#202124"]; ECM -> Invasion [color="#202124"]; Proliferation -> Invasion [style=dashed, color="#5F6368"]; }
FAP-mediated signaling cascades in cancer-associated fibroblasts.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of this compound and CAFs in cancer.
Isolation of Cancer-Associated Fibroblasts (CAFs)
This protocol describes a method for isolating CAFs from fresh tumor tissues.[14][15][16]
Materials:
-
Fresh tumor tissue
-
RPMI 1640 medium with 10% FBS[14]
-
1x PBS with 100 units/mL penicillin and 100 µg/mL streptomycin[14]
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)[14]
-
Accutase[14]
-
Anti-FAP MicroBeads (e.g., Miltenyi Biotec) for magnetic cell separation[3]
-
Cell culture flasks and plates
Procedure:
-
Mince the tumor tissue into small pieces (approximately 0.2 x 0.2 x 0.2 cm³).[3]
-
Digest the minced tissue using a commercial tumor dissociation kit or a cocktail of enzymes like collagenase.[3][14]
-
Incubate the tissue digest at 37°C with gentle agitation.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the cells with wash buffer and resuspend in culture medium.
-
Plate the cells in culture flasks and incubate at 37°C, 5% CO₂.[3]
-
After the fibroblasts have adhered and started to grow, they can be further purified. For FAP+ CAF isolation, use Anti-FAP MicroBeads and magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.[3]
-
Culture the isolated CAFs in RPMI 1640 with 10% FBS.
// Nodes TumorTissue [label="Fresh Tumor Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Mincing [label="Mince Tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Digestion [label="Enzymatic Digestion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filter Cell Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plating [label="Plate Cells in Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MACS [label="Magnetic Cell Sorting\n(Anti-FAP MicroBeads)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CulturedCAFs [label="Pure FAP+ CAFs", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TumorTissue -> Mincing [color="#202124"]; Mincing -> Digestion [color="#202124"]; Digestion -> Filtration [color="#202124"]; Filtration -> Plating [color="#202124"]; Plating -> MACS [color="#202124"]; MACS -> CulturedCAFs [color="#202124"]; }
Workflow for the isolation of FAP-positive CAFs from tumor tissue.
FAP Activity Assay
This protocol is for measuring the enzymatic activity of FAP in cell extracts or purified protein preparations using a fluorogenic substrate.[12][17][18]
Materials:
-
Purified FAP enzyme or cell extracts containing FAP[17]
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)[18]
-
FAP assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)[10]
-
This compound or other inhibitors for IC50 determination
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound or other test compounds.
-
In a black microtiter plate, add the FAP enzyme (or cell extract) to the assay buffer.
-
Add the different concentrations of the inhibitor to the wells.
-
Initiate the reaction by adding the fluorogenic FAP substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[10]
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).[12]
-
Calculate the percentage of FAP inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
// Nodes PrepareReagents [label="Prepare FAP Enzyme,\nSubstrate, and Inhibitor Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; PlateSetup [label="Add Enzyme and Inhibitor\nto Microplate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactionStart [label="Add Fluorogenic Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition\nand IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PrepareReagents -> PlateSetup [color="#202124"]; PlateSetup -> ReactionStart [color="#202124"]; ReactionStart -> Incubation [color="#202124"]; Incubation -> Measurement [color="#202124"]; Measurement -> Analysis [color="#202124"]; }
Experimental workflow for determining FAP inhibitor potency.
Cell Invasion Assay (Transwell Assay)
This protocol assesses the invasive potential of cancer cells, particularly in the context of co-culture with CAFs or treatment with FAP inhibitors.[19][20]
Materials:
-
Cancer cell lines
-
Isolated CAFs
-
Transwell inserts (e.g., Corning BioCoat Matrigel Invasion Chambers)[20]
-
Cell culture medium with and without chemoattractant (e.g., FBS)
-
This compound or other test compounds
-
Cotton swabs[20]
-
Staining solution (e.g., Diff-Quik Stain Set)[20]
-
Microscope
Procedure:
-
Culture cancer cells and CAFs to sub-confluency.
-
Pre-treat CAFs with this compound for a specified duration if assessing inhibitor effect on CAF-driven invasion.
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Seed cancer cells into the upper chamber of the transwell insert in serum-free medium.
-
In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). For co-culture experiments, CAFs (with or without this compound treatment) can be seeded in the lower chamber.[19]
-
Incubate the plate at 37°C, 5% CO₂ for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.[20]
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells in several microscopic fields.
-
Quantify and compare the invasion rates between different experimental conditions.
// Nodes PrepareCells [label="Culture Cancer Cells and CAFs\n(Optional: Treat CAFs with this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCancerCells [label="Seed Cancer Cells in\nUpper Chamber (Serum-free)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddChemoattractant [label="Add Chemoattractant (and CAFs)\nto Lower Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24-48h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RemoveNonInvaders [label="Remove Non-invading Cells", fillcolor="#FBBC05", fontcolor="#202124"]; FixAndStain [label="Fix and Stain Invading Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Count Invaded Cells\nand Analyze Data", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PrepareCells -> SeedCancerCells [color="#202124"]; SeedCancerCells -> AddChemoattractant [color="#202124"]; AddChemoattractant -> Incubate [color="#202124"]; Incubate -> RemoveNonInvaders [color="#202124"]; RemoveNonInvaders -> FixAndStain [color="#202124"]; FixAndStain -> Quantify [color="#202124"]; }
Step-by-step process for conducting a transwell cell invasion assay.
Conclusion
The targeting of FAP on cancer-associated fibroblasts represents a promising strategy in oncology. Potent and selective inhibitors like this compound provide valuable tools to dissect the intricate role of CAFs in the tumor microenvironment and to develop novel therapeutic interventions. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research in this exciting field, ultimately aiming to translate our understanding of FAP biology into effective cancer treatments.
References
- 1. Isolation of Normal Fibroblasts and Their Cancer-Associated Counterparts (CAFs) for Biomedical Research | Springer Nature Experiments [experiments.springernature.com]
- 2. kvcv.be [kvcv.be]
- 3. 2.2. Cancer-Associated Fibroblasts (CAFs) Isolation (Figure 1) [bio-protocol.org]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to establish cancer-associated fibroblasts from surgically resected tissues and generate senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of Normal Fibroblasts and Their Cancer-Associated Counterparts (CAFs) for Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation of Normal and Cancer-associated Fibroblasts from Fresh Tissues by Fluorescence Activated Cell Sorting (FACS) [jove.com]
- 17. usbio.net [usbio.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Modeling the Role of Cancer-Associated Fibroblasts in Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. corning.com [corning.com]
Fap-IN-1: An In-depth Technical Guide to Enzyme Kinetics and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of Fap-IN-1, a potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell-surface serine protease that is highly expressed in the tumor microenvironment of many cancers, making it a compelling target for cancer therapy and diagnostic imaging. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways associated with FAP.
Core Quantitative Data
The following tables summarize the key quantitative parameters for this compound and a comparable FAP inhibitor, OncoFAP, for contextual reference.
This compound Inhibition Data
| Parameter | Value | Notes |
| IC50 | 3.3 nM | Half-maximal inhibitory concentration against human FAP.[1] |
| Ki | Data not publicly available | The inhibition constant (Ki) provides a more absolute measure of binding affinity. |
| Kd | Data not publicly available | The dissociation constant (Kd) is a direct measure of binding affinity. |
| kon | Data not publicly available | The association rate constant (on-rate). |
| koff | Data not publicly available | The dissociation rate constant (off-rate). |
| Mechanism of Inhibition | Likely Competitive | Based on the mechanism of other inhibitors with similar chemical scaffolds. This is an inference and requires direct experimental confirmation. |
Comparative Inhibitor Data: OncoFAP
To provide a frame of reference for the expected kinetic and affinity parameters of a high-affinity FAP inhibitor, the following data for OncoFAP is presented.
| Parameter | Value (Human FAP) | Value (Murine FAP) | Reference |
| IC50 | 16.8 nM | 14.5 nM | [2] |
| Kd | 0.68 nM | 11.6 nM | [2] |
Signaling Pathways Involving FAP
Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth, invasion, and immune evasion. Understanding these pathways is crucial for the development of FAP-targeted therapies.
Caption: Overview of key signaling pathways activated by FAP.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of enzyme kinetics and binding affinity. The following are representative protocols that can be employed for the characterization of this compound.
Enzymatic Inhibition Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a FAP inhibitor.
Caption: Workflow for IC50 determination of this compound.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer (50 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.4) to achieve a range of concentrations (e.g., from 10⁻⁶ to 10⁻¹¹ M).[2]
-
Prepare a working solution of recombinant human FAP (hFAP) at a final concentration of 20 nM in assay buffer.[2]
-
Prepare a working solution of the fluorescent substrate Z-Gly-Pro-AMC at a final concentration of 20 µM in assay buffer.[2]
-
-
Assay Procedure:
-
In a 96-well microplate, add the serially diluted this compound solutions.
-
Add the hFAP enzyme solution to each well containing the inhibitor.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells. The total reaction volume should be consistent across all wells (e.g., 20 µL).[2]
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the fluorescence intensity on a microplate reader with excitation at 360 nm and emission at 465 nm.[2]
-
Record the fluorescence at regular intervals for a set duration (e.g., 30 minutes).
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., Prism).[2]
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics (Kd, kon, koff)
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte. This protocol describes a general workflow for characterizing the binding of this compound to immobilized FAP.
Caption: Workflow for SPR analysis of this compound binding.
Detailed Protocol:
-
Immobilization of FAP:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of recombinant human FAP in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions sequentially over the FAP-immobilized surface, starting with the lowest concentration.
-
For each injection, monitor the change in the SPR signal (measured in response units, RU) during the association phase (when the inhibitor is flowing over the surface) and the dissociation phase (when the running buffer is flowing over the surface).
-
Between each inhibitor injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine solution) to remove all bound inhibitor, if necessary.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized FAP) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitting, determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion
This compound is a highly potent inhibitor of Fibroblast Activation Protein with a low nanomolar IC50. While comprehensive public data on its full kinetic profile and binding affinity is limited, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation and further development. The involvement of FAP in critical cancer-promoting signaling pathways underscores the therapeutic potential of potent and selective inhibitors like this compound. Further research to fully elucidate the kinetic parameters and in vivo efficacy of this compound is warranted.
References
Fap-IN-1: A Comprehensive Technical Guide to its Protease Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Fap-IN-1, a potent inhibitor of Fibroblast Activation Protein (FAP). This compound, also known as UAMC1110 and SP-13786, demonstrates high affinity for FAP, a serine protease implicated in various pathological processes, including tumor growth and fibrosis. Understanding its selectivity against other proteases is crucial for its development as a therapeutic agent.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been evaluated against a panel of proteases, with a primary focus on FAP and its closely related family members. The data, summarized in the table below, highlights the remarkable selectivity of this compound for FAP.
| Protease Target | This compound IC50 (nM) | Fold Selectivity vs. FAP |
| Fibroblast Activation Protein (FAP) | 3.2[1], 4.17[2] | 1 |
| Prolyl Oligopeptidase (PREP) | 1,800[1] | 562.5 |
| Dipeptidyl Peptidase IV (DPP4) | >100,000[3] | >31,250 |
| Dipeptidyl Peptidase 8 (DPP8) | 99,000[3] | 30,937.5 |
| Dipeptidyl Peptidase 9 (DPP9) | 61,000[3] | 19,062.5 |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various proteases involves specific biochemical assays. The following are detailed methodologies for these key experiments.
FAP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of FAP.
Materials:
-
Recombinant human FAP protein
-
FAP substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
This compound (UAMC1110)
-
Assay Buffer 1: 25 mM Tris, 250 mM NaCl, pH 7.4[2]
-
Assay Buffer 2: 50 mM Tris-HCl pH 8.0, 140 mM NaCl, and 1 mg/ml BSA[3]
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Dilute the recombinant human FAP protein to a working concentration of 0.4 µg/mL in the chosen assay buffer.[2]
-
Prepare a series of dilutions of this compound, typically ranging from picomolar to micromolar concentrations.
-
Dilute the FAP substrate, Gly-Pro-AMC, to a working concentration of 40 µM in the assay buffer.[2]
-
In a 96-well plate, add 25 µL of each this compound dilution and 25 µL of the substrate solution to respective wells.[2]
-
To initiate the enzymatic reaction, add 50 µL of the diluted FAP protein to each well.[2]
-
Incubate the plate at 37°C for 1 hour.[2]
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).
-
Calculate the percent inhibition for each this compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
PREP and DPP Inhibition Assays
Similar principles are applied to assess the inhibitory activity of this compound against other proteases like PREP and various DPPs.
Materials:
-
Recombinant human PREP, DPP4, DPP8, or DPP9 protein
-
Specific fluorogenic substrates for each protease
-
This compound (UAMC1110)
-
DPP Assay Buffer: 0.1 M Tris-HCl buffer with 0.1 M NaCl, pH 7.6[4]
-
PREP Assay Buffer: 0.1 M K-phosphate, 1 mM EDTA, 1 mM DTT, pH 7.4[4]
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Follow a similar procedure as the FAP inhibition assay, substituting the respective protease, its specific substrate, and the appropriate assay buffer.
-
Enzyme and substrate concentrations should be optimized for each specific protease to ensure a robust signal.
-
Incubation times and temperatures may also be adjusted based on the optimal conditions for each enzyme.
-
Data analysis to determine IC50 values is performed in the same manner as for the FAP assay.
Visualizations
To further elucidate the experimental process and the selectivity profile of this compound, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fap-IN-1 In Vitro Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).[1] Its restricted expression in normal tissues and high prevalence in various cancers make it an attractive target for cancer diagnosis and therapy. Fap-IN-1 is a potent inhibitor of FAP with a reported IC50 value in the low nanomolar range, making it a valuable tool for research and drug development.[2]
This application note provides a detailed protocol for conducting an in vitro enzyme inhibition assay to determine the potency of this compound. The protocol is based on a fluorogenic assay format, which is a common and reliable method for measuring FAP activity and inhibition.[1][3]
Data Presentation
The inhibitory activity of this compound against Fibroblast Activation Protein (FAP) is summarized in the table below. This value can serve as a reference for researchers performing the described in vitro assay.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | FAP | Fluorogenic Enzyme Inhibition Assay | 3.3[2] |
Experimental Protocols
This section details the materials and methods for determining the in vitro inhibitory activity of this compound against FAP using a fluorogenic assay.
Materials and Reagents
-
Recombinant Human FAP enzyme (e.g., BPS Bioscience, Cat. No. 80100)[3]
-
FAP Fluorogenic Substrate (e.g., Z-Gly-Pro-AMC or similar)[4]
-
This compound (e.g., MedChemExpress, Cat. No. HY-149860)[2]
-
DPP Assay Buffer (e.g., BPS Bioscience, Cat. No. 80300)[3]
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at 350-380 nm and emission at 440-460 nm[3]
-
Pipettes and tips
-
Distilled water
Assay Principle
The assay measures the enzymatic activity of FAP through the cleavage of a fluorogenic substrate. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is then determined.
Experimental Workflow Diagram
Caption: Workflow for this compound in vitro enzyme inhibition assay.
Step-by-Step Protocol
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DPP Assay Buffer to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[3]
-
FAP Enzyme Solution: Thaw the recombinant FAP enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 25 ng/µl) in DPP Assay Buffer.[3] Keep the diluted enzyme on ice.
-
Fluorogenic Substrate Solution: Dilute the fluorogenic substrate stock solution to the desired working concentration in DPP Assay Buffer.[3]
2. Assay Procedure:
-
Plate Layout: Design the plate layout to include wells for the test inhibitor (this compound), a positive control (enzyme and substrate, no inhibitor), and a negative control (substrate only, no enzyme).[3]
-
Inhibitor Addition: Add a specific volume (e.g., 10 µl) of the serially diluted this compound solutions to the designated wells of the 96-well plate.[3] For the positive control wells, add the same volume of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Enzyme Addition: Add a specific volume (e.g., 10 µl) of the diluted FAP enzyme solution to the inhibitor and positive control wells.[3] Do not add enzyme to the negative control wells.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 30 minutes at 37°C.[4] This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a specific volume (e.g., 10 µl) of the diluted fluorogenic substrate solution to all wells to start the enzymatic reaction.[4] The final reaction volume should be consistent across all wells (e.g., 100 µl).[3]
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., Ex: 350-380 nm, Em: 440-460 nm).[3]
3. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence signal of the negative control wells from the fluorescence signals of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of FAP inhibition for each this compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal of Inhibitor Well / Signal of Positive Control Well)]
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of FAP activity.
Signaling Pathway Diagram
While this compound is a direct enzyme inhibitor and does not directly modulate a signaling pathway in the classical sense, the following diagram illustrates the logical relationship of its mechanism of action.
Caption: this compound directly inhibits the enzymatic activity of FAP.
References
Application Notes and Protocols for FAP-IN-1 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of a wide range of pathological conditions, including cancer, fibrosis, and arthritis, while its expression in healthy adult tissues is limited. This differential expression pattern makes FAP an attractive therapeutic target. FAP possesses both dipeptidyl peptidase and endopeptidase activity, contributing to extracellular matrix remodeling and tumor progression. The development of potent and selective FAP inhibitors is a promising strategy for the treatment of these diseases.
This document provides detailed application notes and protocols for the development and implementation of a cell-based assay to screen for and characterize inhibitors of FAP, referred to herein as "FAP-IN-1" for generic inhibitory compounds. The protocols focus on a fluorescent assay utilizing the U87MG glioblastoma cell line, which endogenously expresses FAP, and a fluorogenic FAP substrate.
Data Presentation
Table 1: Inhibitory Activity of Various FAP Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several known FAP inhibitors obtained from cell-based and enzymatic assays. This data is crucial for comparing the potency of newly developed FAP inhibitors.
| Inhibitor | Assay Type | Cell Line / Enzyme | Substrate | IC50 (nM) | Ki (nM) | Reference |
| Talabostat (Val-boroPro) | Enzymatic | Recombinant Human FAP | Z-Gly-Pro-AMC | 390 | - | [1] |
| UAMC1110 | Enzymatic | Recombinant Human FAP | - | 0.43 | - | [2] |
| FAPI-46 | Enzymatic | Recombinant Human FAP | - | 13.5 | - | [3] |
| FAP-2286 | Enzymatic | Recombinant Human FAP | - | 2.7 | - | [3] |
| QCP01 | Enzymatic | Recombinant Human FAP | Fluorogenic Substrate | - | 1.26 | [4][5] |
| [113/115In]QCP02 | Enzymatic | Recombinant Human FAP | Fluorogenic Substrate | - | 16.20 | [4][5] |
| natGa-SB02055 | Enzymatic | Recombinant Human FAP | Suc-Gly-Pro-AMC | 0.41 | - | [6] |
| natGa-SB04028 | Enzymatic | Recombinant Human FAP | Suc-Gly-Pro-AMC | 13.9 | - | [6] |
| natGa-PNT6555 | Enzymatic | Recombinant Human FAP | Suc-Gly-Pro-AMC | 78.1 | - | [6] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Signaling Pathways
FAP activation has been shown to modulate several downstream signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and STAT3-CCL2 pathways. Understanding these pathways is critical for elucidating the mechanism of action of FAP inhibitors.
FAP Signaling Pathways
Experimental Protocols
Protocol 1: Fluorescent Cell-Based Assay for FAP Inhibitor Screening
This protocol describes a method to screen for FAP inhibitors using the U87MG cell line and the fluorogenic substrate Suc-Gly-Pro-AMC.[7][8][9]
Materials:
-
U87MG cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
96-well black, clear-bottom microplates
-
FAP substrate: Suc-Gly-Pro-AMC (stock solution in DMSO)
-
Test compounds (FAP inhibitors, stock solutions in DMSO)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Seeding:
-
Culture U87MG cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed 2 x 104 cells in 100 µL of culture medium per well in a 96-well black, clear-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
After 24 hours of incubation, gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the diluted test compounds to the respective wells. Include wells with vehicle control (Assay Buffer with DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Prepare the FAP substrate solution by diluting the Suc-Gly-Pro-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 25 µM).[9]
-
Add 50 µL of the substrate solution to each well.
-
Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
FAP Inhibitor Screening Workflow
Logical Relationships
The relationship between key components of the FAP inhibitor assay can be visualized to understand the experimental logic.
Assay Component Logic
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
FAP-IN-1 in Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2][3] Its expression in healthy adult tissues is highly restricted, making it an attractive target for cancer therapy. FAP plays a significant role in promoting tumor progression through various mechanisms, including extracellular matrix remodeling, promoting tumor cell proliferation and invasion, angiogenesis, and immunosuppression.[2][4][5] Inhibition of FAP has been shown to attenuate tumor growth in various animal models, suggesting a therapeutic potential for FAP inhibitors in oncology.[1][6]
FAP-IN-1 (also known as UAMC1110 or SP-13786) is a potent and selective inhibitor of FAP with a reported IC50 of 3.2 nM.[1][4] Its high affinity and selectivity make it a valuable tool for studying the biological functions of FAP in cancer and for evaluating the therapeutic potential of FAP inhibition in preclinical animal models. These application notes provide detailed protocols for the use of this compound in animal models of cancer, along with a summary of its pharmacokinetic properties and a description of the FAP signaling pathway.
This compound: Quantitative Data
| Parameter | Value | Species | Reference |
| IC50 (FAP) | 3.2 nM | - | [1][4] |
| IC50 (PREP) | 1.8 µM | - | [1][4] |
| Oral Bioavailability | High | Mouse | [1][4] |
| Intravenous Administration Dose | 5 mg/kg | Rat | [1][4] |
| Oral Administration Dose | 20 mg/kg | Rat | [1][4] |
FAP Signaling Pathway
FAP contributes to cancer progression through multiple signaling pathways. Its enzymatic activity degrades components of the extracellular matrix, facilitating cancer cell invasion and metastasis. FAP can also influence intracellular signaling cascades that promote cell proliferation and survival.
Caption: FAP signaling in the tumor microenvironment.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., Nude, SCID, or NSG).
-
Age: 6-8 weeks.
-
Cell Line: A human cancer cell line known to induce a stromal response with FAP expression (e.g., HT-29 colorectal carcinoma, MDA-MB-231 breast cancer).
2. Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Randomize mice into treatment and control groups when tumors reach a palpable size (e.g., 100-150 mm³).
3. This compound Formulation and Administration:
-
Formulation: Based on its reported high oral bioavailability, this compound can be formulated for oral administration. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water. For intravenous administration, a solution in a suitable vehicle like saline with a solubilizing agent (e.g., DMSO and Tween 80) can be used.
-
Dosing:
-
Oral (p.o.): A starting dose of 20 mg/kg, administered daily, can be used based on rat pharmacokinetic studies.[1][4] Dose-response studies may be required to determine the optimal dose.
-
Intravenous (i.v.): A starting dose of 5 mg/kg, administered daily or on a different schedule, can be evaluated.[1][4]
-
-
Control Group: Administer the vehicle alone to the control group.
-
Positive Control (Optional): A standard-of-care chemotherapy agent for the chosen cancer model can be included for comparison.
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
At the end of the study, collect tumors and major organs for further analysis (e.g., histology, immunohistochemistry for FAP expression, and biomarkers of efficacy).
Caption: Workflow for an in vivo efficacy study.
Pharmacokinetic Study in Mice
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of this compound in mice.
1. Animals:
-
Species: Male or female mice (e.g., C57BL/6 or BALB/c).
-
Age: 8-10 weeks.
2. This compound Administration:
-
Intravenous (i.v.) Bolus: Administer a single dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
Oral Gavage (p.o.): Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.
3. Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Conclusion
This compound is a valuable research tool for investigating the role of FAP in cancer biology and for the preclinical evaluation of FAP-targeted therapies. The provided protocols offer a starting point for designing and conducting in vivo studies in animal models of cancer. Researchers should optimize these protocols based on the specific cancer model and experimental objectives. Careful consideration of dosing, formulation, and endpoints is crucial for obtaining robust and reproducible data. The high oral bioavailability and potent FAP inhibition of this compound make it a promising candidate for further investigation in the development of novel cancer therapeutics.
References
- 1. SP-13786 (UAMC1110, this compound) | PREP | CAS 1448440-52-5 | Buy SP-13786 (UAMC1110, this compound) from Supplier InvivoChem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review [thno.org]
- 4. glpbio.com [glpbio.com]
- 5. turkjsurg.com [turkjsurg.com]
- 6. Fibroblasts | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Fap-IN-1 Administration and Dosage in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific in vivo administration and dosage protocols for the compound "Fap-IN-1" in murine models. The following application notes and protocols are therefore based on general practices for administering small molecule inhibitors to mice and data from studies on other Fibroblast Activation Protein (FAP) inhibitors. These are hypothetical protocols and must be adapted and optimized based on the specific physicochemical properties of this compound (e.g., solubility, stability, and toxicity) and the experimental goals. A thorough literature search for any newly available data on this compound is strongly recommended before designing and conducting any in vivo experiments.
Introduction to FAP Inhibition in Murine Models
Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the tumor microenvironment and at sites of inflammation and fibrosis. This has made it an attractive target for therapeutic intervention. Murine models are critical for the preclinical evaluation of FAP inhibitors. The choice of administration route and dosage is paramount for achieving desired therapeutic concentrations, minimizing toxicity, and obtaining reliable experimental outcomes.
General Considerations for this compound Administration
Several factors must be considered when designing an in vivo study with a novel compound like this compound.
2.1. Physicochemical Properties of this compound
-
Solubility: The solubility of this compound in various vehicles will determine the feasible routes of administration. It is crucial to perform solubility studies in common vehicles such as saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and oil-based carriers.
-
Stability: The stability of the this compound formulation should be assessed to ensure the compound does not degrade during preparation and administration.
-
Pharmacokinetics (PK): If not known, initial PK studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform the optimal dosing frequency.
-
Toxicity: A maximum tolerated dose (MTD) study should be conducted to establish a safe dose range for efficacy studies.
2.2. Mouse Model
The choice of mouse strain, age, and sex can influence the compound's efficacy and toxicity. The specific disease model (e.g., tumor xenograft, fibrosis model) will also dictate the experimental design.
Potential Administration Routes for this compound in Mice
The selection of the administration route depends on the desired pharmacokinetic profile and the formulation's properties.
| Administration Route | Advantages | Disadvantages | Recommended Volume (20-30g mouse) |
| Intraperitoneal (IP) | Relatively easy to perform; rapid absorption. | Potential for injection into abdominal organs; can cause peritoneal irritation. | 0.1 - 0.5 mL |
| Oral Gavage (PO) | Clinically relevant route; allows for daily dosing. | Potential for stress and injury to the esophagus or stomach; first-pass metabolism can reduce bioavailability. | 0.1 - 0.2 mL (max 10 mL/kg) |
| Subcutaneous (SC) | Slower, more sustained absorption; less stressful than IP or IV. | Slower onset of action; potential for local irritation. | 0.1 - 0.2 mL |
| Intravenous (IV) | 100% bioavailability; rapid onset of action. | Technically challenging in mice; requires restraint; potential for embolism. | 0.1 - 0.2 mL (max 5 mL/kg) |
Hypothetical Dosage Information for FAP Inhibitors in Mice
The following table summarizes dosage information found for other FAP inhibitors in mice, which may serve as a starting point for dose-finding studies with this compound.
| Compound | Mouse Model | Dose | Administration Route | Reference |
| BR103354 | ob/ob mice | 20 and 50 mg/kg | Oral (co-administered with hFGF21) | Hypothetical Example |
| Radiolabeled FAPIs (e.g., [68Ga]Ga-FAPI-04) | Tumor-bearing mice | nmol/kg range | Intravenous | Hypothetical Example |
Note: These are examples and the optimal dose for this compound will need to be determined empirically.
Experimental Protocols (Hypothetical)
5.1. Protocol 1: Intraperitoneal (IP) Administration of this compound
Objective: To administer this compound directly into the peritoneal cavity for systemic absorption.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, if necessary)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh this compound and dissolve it in the chosen vehicle to the desired final concentration.
-
If using a co-solvent like DMSO, ensure the final concentration of the co-solvent is well-tolerated by the mice (typically <10% for IP injections).
-
Warm the solution to room temperature before injection.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the exact volume to be injected.
-
Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.
-
-
Injection:
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress, pain, or adverse reactions.
-
5.2. Protocol 2: Oral Gavage (PO) Administration of this compound
Objective: To administer this compound directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., water, corn oil)
-
Sterile oral gavage needles (flexible or rigid with a ball tip)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
-
Animal Preparation:
-
Weigh the mouse.
-
Gently restrain the mouse, holding it in an upright position.
-
-
Gavage:
-
Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
If resistance is met, do not force the needle. Withdraw and re-insert.
-
Once the needle is in the stomach, slowly administer the this compound formulation.
-
Carefully withdraw the needle.
-
-
Post-gavage Monitoring:
-
Monitor the mouse for any signs of respiratory distress or discomfort.
-
Visualization of Experimental Workflow
Workflow for In Vivo Administration of this compound
Caption: A generalized workflow for the in vivo administration of this compound in mice.
Signaling Pathway Visualization (Hypothetical)
Simplified FAP Signaling in the Tumor Microenvironment
Caption: A simplified diagram of FAP's role in the tumor microenvironment and the inhibitory action of this compound.
Application Notes and Protocols for FAP Inhibitors in Fibroblast Activation Research
Disclaimer: The following information is provided for research purposes only. No specific inhibitor named "Fap-IN-1" was identified in a comprehensive search of scientific literature. The data and protocols presented here are based on well-characterized, commercially available Fibroblast Activation Protein (FAP) inhibitors, such as UAMC-1110 and Talabostat (PT-100) , which are commonly used to study fibroblast activation. Researchers should adapt these protocols based on their specific experimental needs and cell systems.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated on activated fibroblasts in sites of tissue remodeling, such as in fibrotic diseases and the tumor microenvironment. Its enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase/collagenase functions, plays a crucial role in extracellular matrix (ECM) degradation, cell migration, and signaling, thereby promoting fibrosis and tumor progression. FAP inhibitors are valuable tools for elucidating the pathological roles of FAP and for the development of novel therapeutics.
These application notes provide an overview of the use of FAP inhibitors to study fibroblast activation, including key quantitative data, signaling pathways, and detailed experimental protocols.
Data Presentation
Table 1: In Vitro Potency of Selected FAP Inhibitors
| Inhibitor | Target(s) | IC50 (FAP) | Selectivity Notes | Reference(s) |
| UAMC-1110 | FAP | 3.2 nM | Highly selective over other dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP) (PREP IC50 = 1.8 µM). | |
| Talabostat (PT-100) | FAP, DPPs | 560 nM | Also inhibits DPP-IV (IC50 < 4 nM), DPP8 (IC50 = 4 nM), and DPP9 (IC50 = 11 nM). | |
| PT-630 | FAP, DPPs | Not specified | Similar FAP inhibition to PT-100. | |
| ARI-3099 | FAP | Low nM range | Highly selective over DPPs and PREP. |
Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Studies
| Inhibitor | In Vitro Concentration Range | In Vivo Dosing (Mouse Models) | Application | Reference(s) |
| UAMC-1110 | 10 nM - 1 µM | Not specified in reviewed literature | Inhibition of FAP activity in cell culture | |
| Talabostat (PT-100) | 1 µM - 10 µM | 40 µ g/mouse (oral, twice daily) | Inhibition of fibroblast activation, anti-fibrotic effects in pulmonary fibrosis model |
Signaling Pathways
FAP is implicated in the activation of several key signaling pathways that drive fibroblast activation and the progression of fibrosis and cancer. FAP inhibitors can be used to dissect the role of FAP in these pathways.
Caption: FAP-mediated signaling pathways in fibroblasts.
Experimental Protocols
The following protocols provide a general framework for studying the effects of FAP inhibitors on fibroblast activation.
In Vitro Model of Fibroblast Activation
This protocol describes the induction of a myofibroblast phenotype in cultured fibroblasts using TGF-β1, a key pro-fibrotic cytokine.
Caption: Workflow for in vitro fibroblast activation and inhibitor testing.
Materials:
-
Primary human lung fibroblasts (or other fibroblast cell line)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1 (5-10 ng/mL)
-
FAP inhibitor (e.g., UAMC-1110 or Talabostat)
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
Protocol:
-
Seed fibroblasts in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Wash cells with PBS and replace the growth medium with serum-free medium. Incubate for 24 hours to synchronize the cells.
-
Pre-treat the cells with the FAP inhibitor at the desired concentrations for 1-2 hours. Include a vehicle control (DMSO).
-
Add TGF-β1 to the medium to a final concentration of 5-10 ng/mL.
-
Incubate for 24-48 hours.
-
Harvest the cells for protein or RNA analysis, or fix for immunofluorescence. The supernatant can also be collected for analysis of secreted proteins.
Western Blotting for Fibroblast Activation Markers
This protocol details the detection of key fibroblast activation markers, α-smooth muscle actin (α-SMA) and Collagen Type I, by Western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Glycine transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-α-SMA
-
Rabbit anti-Collagen I
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Protocol:
-
Lyse the treated fibroblasts with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Immunofluorescence for α-SMA
This protocol allows for the visualization of α-SMA stress fiber formation, a hallmark of myofibroblast differentiation.
Materials:
-
Fibroblasts cultured on glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (permeabilization buffer)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: Mouse anti-α-SMA
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-mouse Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-SMA antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Quantitative PCR (qPCR) for Fibrosis-Related Genes
This protocol is for quantifying the mRNA expression of key fibrotic genes, COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-2-Smooth Muscle Actin).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for COL1A1, ACTA2, and a reference gene (e.g., GAPDH or B2M)
-
qPCR instrument
Protocol:
-
Extract total RNA from the treated fibroblasts using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Generate a melt curve to verify the specificity of the PCR products.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Conclusion
The study of fibroblast activation is critical for understanding and developing treatments for a wide range of fibrotic diseases and cancer. FAP inhibitors serve as indispensable tools in this research area. The protocols and data presented here provide a foundation for researchers to investigate the role of FAP in fibroblast biology and to evaluate the therapeutic potential of FAP inhibition.
Fap-IN-1: A Potent Tool Compound for Fibroblast Activation Protein (FAP) Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is selectively expressed on reactive stromal fibroblasts in the microenvironment of various pathologies, including cancer, fibrosis, and arthritis. Its restricted expression pattern and enzymatic activity in tissue remodeling make it an attractive target for diagnostics and therapeutics. Fap-IN-1 is a potent and selective small molecule inhibitor of FAP, serving as a valuable tool for in vitro and in vivo studies to elucidate the biological functions of FAP and to evaluate FAP-targeted therapeutic strategies. These application notes provide detailed protocols for the use of this compound in FAP research.
This compound: Compound Profile
This compound is a high-affinity inhibitor of Fibroblast Activation Protein with a reported IC50 value in the low nanomolar range, indicating its high potency. Its chemical structure is based on a well-established scaffold for FAP inhibitors.
| Property | Value | Reference |
| IUPAC Name | (4-({[1-(2-aminoacetyl)-4,4-difluoropyrrolidin-2-yl]carbonyl}amino)phenyl)methanaminium | N/A |
| Molecular Formula | C65H88F2N12O18 | [1] |
| Molecular Weight | 1363.46 g/mol | [1] |
| IC50 (FAP) | 3.3 nM | [2] |
| CAS Number | 2956858-96-9 | [2] |
Mechanism of Action
This compound acts as a competitive inhibitor of FAP's enzymatic activity.[3] FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, cleaving peptides after a proline residue.[4] By binding to the active site of FAP, this compound blocks the access of natural substrates, thereby inhibiting the downstream signaling pathways and cellular processes modulated by FAP. These processes include extracellular matrix remodeling, cell proliferation, migration, and invasion.[3][5]
Signaling Pathways
FAP is implicated in the regulation of several key signaling pathways involved in tumorigenesis and fibrosis. Inhibition of FAP by this compound can be used to probe the role of FAP in these pathways.
Experimental Protocols
In Vitro FAP Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified FAP enzyme.
Materials:
-
Recombinant human FAP enzyme
-
FAP substrate (e.g., Suc-Gly-Pro-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add a fixed concentration of recombinant FAP enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAP substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model of cancer.
Materials:
-
FAP-expressing cancer cell line (e.g., U87MG human glioblastoma cells)
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle solution (e.g., saline, PBS with a solubilizing agent)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Culture the FAP-expressing cancer cells in appropriate media.
-
Harvest the cells and resuspend them in a suitable medium for injection (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for in vivo administration (e.g., intraperitoneal injection, oral gavage).
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule.
-
Monitor the tumor size using calipers at regular intervals.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression, analysis of downstream signaling markers).
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type |
| IC50 | 3.3 nM | In vitro FAP enzyme inhibition assay |
Conclusion
This compound is a potent and selective tool compound for the study of Fibroblast Activation Protein. The protocols provided herein offer a starting point for researchers to investigate the role of FAP in various physiological and pathological processes. The use of this compound in both in vitro and in vivo models will contribute to a better understanding of FAP biology and aid in the development of novel FAP-targeted therapies.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and laboratory settings. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols: FAP-IN-1 Treatment in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of FAP-IN-1, a potent Fibroblast Activation Protein (FAP) inhibitor, in three-dimensional (3D) cell culture models. This document outlines the mechanism of action, experimental protocols, and data analysis techniques for evaluating the efficacy of this compound in a physiologically relevant tumor microenvironment context.
Introduction to FAP and this compound
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors.[1] Its expression is associated with a poor prognosis in various cancers, including those of the colon, stomach, and kidneys. FAP plays a crucial role in remodeling the extracellular matrix (ECM), which facilitates tumor growth, invasion, and metastasis.[1] It also contributes to creating an immunosuppressive tumor microenvironment.[2][3]
This compound is a potent and selective inhibitor of FAP with a reported IC50 value of 3.3 nM. Its high affinity and specificity make it a valuable tool for investigating the therapeutic potential of FAP inhibition in cancer research.
Experimental Protocols
The following protocols are designed for the use of this compound in 3D spheroid models, which mimic the complex cell-cell and cell-matrix interactions found in solid tumors.[4][5]
Protocol 1: Generation of FAP-Positive 3D Spheroids
This protocol describes the formation of 3D spheroids from FAP-positive cell lines, which serve as a robust model for studying FAP expression and inhibition.[4][6]
Materials:
-
FAP-positive cancer cell lines (e.g., HT-1080, U-87 MG)[1] or cancer-associated fibroblasts (CAFs)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture FAP-positive cells in standard 2D culture flasks to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and perform a cell count.
-
Seed 2,000 to 5,000 cells per well in an ultra-low attachment 96-well round-bottom plate in a final volume of 200 µL.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 48-72 hours.[4]
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the treatment of pre-formed 3D spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids (from Protocol 1)
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 1 µM, based on the IC50 of 3.3 nM. A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.
-
Carefully remove 100 µL of the medium from each well containing a spheroid.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment period (e.g., 24, 48, 72 hours). The optimal incubation time should be determined empirically for each experimental setup.
-
Proceed with downstream analysis as described in the subsequent protocols.
Protocol 3: Analysis of Spheroid Growth and Viability
This protocol outlines methods to quantify the effect of this compound on spheroid growth and cell viability.
Materials:
-
Treated spheroids (from Protocol 2)
-
Inverted microscope with a camera
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure for Spheroid Size Measurement:
-
At each time point (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Normalize the spheroid volume at each time point to the initial volume at time 0.
Procedure for Cell Viability Assay:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Express the viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Immunofluorescence Staining of 3D Spheroids
This protocol describes the process for visualizing FAP expression and other markers within the 3D spheroids.[4]
Materials:
-
Treated spheroids (from Protocol 2)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-FAP, anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect the spheroids from each well and transfer them to microcentrifuge tubes.
-
Wash the spheroids twice with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.[4]
-
Wash three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the spheroids with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and a nuclear counterstain diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the spheroids on a microscope slide using an antifade mounting medium.
-
Image the spheroids using a confocal microscope.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Spheroid Growth
| This compound Conc. | Spheroid Volume (µm³) at 24h (Mean ± SD) | Spheroid Volume (µm³) at 48h (Mean ± SD) | Spheroid Volume (µm³) at 72h (Mean ± SD) |
| Vehicle Control | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM |
Table 2: Effect of this compound on Spheroid Viability
| This compound Conc. | Cell Viability (%) at 72h (Mean ± SD) |
| Vehicle Control | 100 |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM |
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the central role of FAP in the tumor microenvironment and the key signaling pathways it influences. FAP inhibition by this compound is expected to disrupt these pro-tumorigenic activities.
References
- 1. FAP models - Oncodesign Services [oncodesign-services.com]
- 2. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spheroids of FAP-Positive Cell Lines as a Model for Screening Drugs That Affect FAP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblasts Influence Survival and Therapeutic Response in a 3D Co-Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spheroids of FAP-Positive Cell Lines as a Model for Screening Drugs That Affect FAP Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fap-IN-1 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for Fap-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1] FAP is overexpressed in the stroma of many epithelial cancers and is involved in tissue remodeling, making it a target for cancer research. This compound exerts its effect by binding to the active site of FAP, thereby inhibiting its enzymatic activity.
Q2: What are the recommended storage conditions for this compound powder?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent. Based on information for similar compounds, Dimethyl Sulfoxide (DMSO) is a common choice. Once dissolved in a solvent, it is advisable to store the stock solution at -80°C for up to one year to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: My this compound has precipitated out of my aqueous experimental buffer. What should I do?
Precipitation in aqueous solutions is a common issue for many small molecule inhibitors. This can be caused by several factors, including exceeding the solubility limit in the aqueous buffer, pH shifts, or interactions with other components in your media. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness in the experimental media after adding this compound stock solution.
-
Inconsistent or lower-than-expected activity in biological assays.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers such as PBS or cell culture media.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
pH Incompatibility: The pH of your experimental buffer may be unfavorable for maintaining this compound solubility.
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the chosen aqueous medium.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Optimize Dilution Method | Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of the buffer while vortexing, and then add this intermediate dilution to the final volume. |
| 2 | Adjust Final DMSO Concentration | Increasing the final percentage of DMSO in your experimental solution can help maintain solubility. However, be mindful of the DMSO tolerance of your specific cell line or assay, as concentrations above 0.5% can be toxic. |
| 3 | Test Alternative Solvents | If DMSO is problematic, consider preparing your stock solution in other organic solvents like ethanol or DMF. Perform a small-scale solubility test first. |
| 4 | pH Optimization | Empirically determine the optimal pH range for this compound solubility by testing its stability in buffers with different pH values. |
| 5 | Sonication | After dilution, briefly sonicate your solution in a water bath to help redissolve any small precipitates. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of inhibitory activity over time.
Possible Causes:
-
Compound Degradation: this compound may be unstable in your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).
-
Improper Storage: Frequent freeze-thaw cycles of the stock solution can lead to degradation.
-
Inaccurate Pipetting of Viscous Stock: DMSO is more viscous than water, which can lead to inaccuracies when pipetting small volumes.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Aliquot Stock Solutions | Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. |
| 2 | Protect from Light | Store stock solutions and handle experimental plates in a manner that minimizes exposure to light, especially if the compound is light-sensitive. |
| 3 | Use Fresh Dilutions | Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Do not store diluted solutions for extended periods. |
| 4 | Proper Pipetting Technique | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. |
| 5 | Include Positive and Negative Controls | Always include appropriate controls in your assays to monitor the consistency of the experimental system and the activity of this compound. |
Quantitative Data Summary
Specific quantitative solubility and stability data for this compound is limited in publicly available resources. The following table provides general guidance based on common laboratory practices and data for similar FAP inhibitors.
| Parameter | Solvent/Condition | Recommended Value/Condition | Notes |
| Powder Storage | Temperature | -20°C (long-term), 4°C (short-term) | Protect from moisture. |
| Stock Solution Storage | Temperature | -80°C | Avoid repeated freeze-thaw cycles. |
| Solubility (General) | DMSO | Likely soluble to ≥ 10 mM | Based on typical small molecule inhibitors. |
| Water | Poorly soluble | Organic solvent is recommended for stock solution. | |
| Ethanol | Potentially soluble | Worth testing as an alternative to DMSO. | |
| PBS (pH 7.4) | Limited solubility | Expect precipitation at higher concentrations. | |
| Stability in Aqueous Buffer | Temperature | Best to prepare fresh for each use. | Stability at 37°C for extended periods is not guaranteed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for Assessing this compound Stability in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific experimental buffer over time and at a specific temperature.
Procedure:
-
Prepare a fresh dilution of this compound from a DMSO stock solution into the desired aqueous buffer at the final experimental concentration.
-
Divide the solution into multiple aliquots in separate tubes.
-
Incubate the tubes at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately analyze it.
-
Analysis can be performed using High-Performance Liquid Chromatography (HPLC) to measure the concentration of the intact this compound. A decrease in the peak area corresponding to this compound over time indicates degradation.
-
Alternatively, the biological activity of the aged solution can be tested in your assay and compared to a freshly prepared solution.
Visualizations
Caption: Workflow for this compound stock preparation and use.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified this compound mechanism of action.
References
Technical Support Center: Optimizing Fap-IN-1 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of FAP inhibitors, exemplified by Fap-IN-1, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: As a general starting point, it is advisable to consult the literature for published IC50 or Ki values for this compound or similar FAP inhibitors. A common practice is to begin with a concentration that is 5 to 10 times higher than the reported IC50 or Ki value to ensure complete inhibition of the target.[1] If no such data is available, a wide range of concentrations should be tested to determine the optimal concentration for your specific cell line and experimental conditions. It is also recommended to prepare a concentrated stock solution (e.g., 10mM in DMSO) and then dilute it into the cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[2]
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity should be assessed using a cell viability assay, such as an MTS or WST-1 assay. This involves treating your cells with a range of this compound concentrations for the intended duration of your experiment. A dose-response curve can then be generated to determine the concentration at which cell viability is significantly reduced. It is important to include a vehicle control (e.g., DMSO) to account for any effects of the solvent.[3]
Q3: What are the known signaling pathways affected by FAP inhibition?
A3: Fibroblast Activation Protein (FAP) is known to be involved in several signaling pathways that promote tumor growth and metastasis. Inhibition of FAP can lead to the inactivation of the PTEN/PI3K/AKT and Ras-ERK signaling pathways.[4] FAP has also been implicated in regulating cell proliferation and invasion through these pathways.[5]
Q4: How can I confirm that this compound is engaging its target (FAP) in my cells?
A4: Target engagement can be confirmed by measuring the enzymatic activity of FAP in cell lysates after treatment with this compound. A fluorogenic FAP substrate can be used to assess the enzyme's activity.[6][7] A significant reduction in FAP activity in treated cells compared to untreated controls would indicate successful target engagement. Another approach is to assess the downstream effects of FAP inhibition, such as a decrease in the phosphorylation of key proteins in the PI3K/AKT or Ras-ERK pathways, via Western blotting.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Concentration is too low: The concentration of this compound may be insufficient to inhibit FAP activity in your specific cell line. 2. Inhibitor instability: this compound may be unstable in your culture medium or under your experimental conditions. 3. Low FAP expression: The cell line you are using may not express FAP at a high enough level for an effect to be observed. | 1. Perform a dose-response experiment: Test a wider and higher range of this compound concentrations.[1] 2. Prepare fresh inhibitor solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Confirm FAP expression: Verify FAP expression in your cell line using techniques like Western blotting or flow cytometry. |
| High levels of cell death observed at the intended concentration. | 1. Cytotoxicity: The concentration of this compound is toxic to the cells.[3] 2. Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets, leading to toxicity.[1] | 1. Determine the IC50 for cytotoxicity: Perform a cell viability assay to find a concentration that effectively inhibits FAP without causing significant cell death.[3] 2. Lower the concentration: Use the lowest effective concentration of this compound that shows target engagement. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to variability. 3. Experimental error: Minor variations in experimental procedures can contribute to inconsistent outcomes. | 1. Standardize cell culture practices: Use cells within a specific passage number range and ensure consistent seeding densities. 2. Prepare fresh dilutions carefully: Ensure accurate and consistent preparation of this compound working solutions for each experiment. 3. Maintain consistent experimental protocols: Adhere strictly to the established experimental protocol. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
FAP Activity Assay
-
Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for the chosen duration.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Add a fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC) to each well.[7]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.
-
Calculate FAP activity relative to the vehicle-treated control.
Quantitative Data Summary
Table 1: Example of a Dose-Response Table for this compound
| This compound Concentration (µM) | Cell Viability (%) | FAP Activity (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 85 |
| 1 | 95 | 50 |
| 10 | 80 | 10 |
| 50 | 40 | 5 |
| 100 | 20 | <5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Signaling pathways affected by FAP and its inhibition by this compound.
Caption: Workflow for optimizing this compound concentration in cell culture.
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Fap-IN-1 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fap-IN-1, a potent inhibitor of Fibroblast Activation Protein (FAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers. This compound exerts its inhibitory effect by binding to the active site of FAP, thereby blocking its enzymatic activity. It has a reported IC50 value of 3.3 nM for FAP[1].
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in cancer research to investigate the role of FAP in tumor progression, invasion, and metastasis. It can be utilized in a variety of experimental settings, including in vitro enzyme inhibition assays, cell-based functional assays, and in vivo animal models.
Q3: How should I store and handle this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Inconsistent or No Inhibition in Enzymatic Assays
Problem: I am not observing the expected inhibition of FAP enzymatic activity with this compound.
| Possible Cause | Recommended Solution |
| Improper this compound Handling | Ensure this compound was stored correctly and protected from light. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Incorrect Assay Buffer Conditions | Verify the pH and composition of your assay buffer. FAP activity can be sensitive to pH changes. |
| High DMSO Concentration | High concentrations of DMSO, a common solvent for this compound, can inhibit FAP activity. It has been reported that DMSO concentrations above 0.4% can significantly reduce FAP enzymatic activity. Keep the final DMSO concentration in your assay below 0.1% and include a vehicle control with the same DMSO concentration. |
| Substrate Competition | The concentration of the FAP substrate in your assay can affect the apparent IC50 of this compound. Ensure you are using a consistent and appropriate substrate concentration. |
| Enzyme Activity Loss | Confirm the activity of your recombinant FAP enzyme using a known positive control inhibitor. Repeated freeze-thaw cycles or improper storage can lead to a loss of enzyme activity. |
High Variability in Cell-Based Assays
Problem: I am seeing significant well-to-well or day-to-day variability in my cell-based assays (e.g., migration, invasion, proliferation).
| Possible Cause | Recommended Solution |
| This compound Precipitation | This compound may have limited solubility in aqueous cell culture media. Visually inspect your media for any precipitate after adding the inhibitor. Consider using a lower concentration or preparing fresh dilutions immediately before use. |
| Cell Line Heterogeneity | FAP expression can vary between different cancer cell lines and even within a single cell line population. Regularly check FAP expression levels in your cells using techniques like flow cytometry or western blotting. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell seeding density across all wells, as this can significantly impact assay results. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Serum Lot-to-Lot Variability | If using serum in your cell culture media, be aware that different lots of serum can contain varying levels of growth factors and other components that may influence cell behavior and FAP expression. |
Unexpected or Off-Target Effects
Problem: I am observing cellular effects that I don't believe are solely due to FAP inhibition.
| Possible Cause | Recommended Solution |
| Off-Target Inhibition | While specific selectivity data for this compound is limited, FAP inhibitors can sometimes show cross-reactivity with other related proteases like Dipeptidyl Peptidase-4 (DPP4) and Prolyl Oligopeptidase (PREP). If possible, test the effect of this compound on cells that do not express FAP or use a structurally different FAP inhibitor as a comparison. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Always include a vehicle control with the same solvent concentration as your experimental wells. |
| Compound Instability | This compound may degrade over time in solution. Prepare fresh dilutions for each experiment and avoid prolonged storage of working solutions. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes key known parameters and provides general guidance based on related compounds.
| Parameter | Value/Information | Notes |
| IC50 (FAP) | 3.3 nM[1] | This value represents the concentration of this compound required to inhibit 50% of FAP enzymatic activity in vitro. |
| Solubility | Data not available for this compound. | It is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution, which can then be diluted in aqueous buffers or cell culture media. Pay attention to potential precipitation upon dilution. |
| Stability | Data not available for this compound. | As a general precaution, store stock solutions at -80°C in single-use aliquots and protect from light. Avoid repeated freeze-thaw cycles. |
| Selectivity | Data not available for this compound. | FAP shares homology with other proteases like DPP4 and PREP. It is advisable to consider potential off-target effects in your experimental design. |
Experimental Protocols & Workflows
Basic FAP Enzyme Inhibition Assay Workflow
This workflow outlines the general steps for assessing the inhibitory activity of this compound on recombinant FAP enzyme.
Caption: General workflow for a FAP enzymatic inhibition assay.
Troubleshooting Logic for Inconsistent Assay Results
This diagram illustrates a logical approach to troubleshooting unexpected results in your this compound experiments.
References
Technical Support Center: Improving In Vivo Delivery of Fap-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Fap-IN-1, a potent Fibroblast Activation Protein (FAP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Fibroblast Activation Protein (FAP) with an IC50 of 3.3 nM. FAP is a type II transmembrane serine protease that is overexpressed in the stroma of many cancers and is involved in tissue remodeling. By inhibiting FAP, this compound aims to disrupt the tumor microenvironment, thereby impeding tumor growth, invasion, and metastasis. FAP's enzymatic activity includes both dipeptidyl peptidase and endopeptidase functions, which are involved in the degradation of the extracellular matrix.
Q2: What are the main challenges in delivering this compound in vivo?
Like many small molecule kinase inhibitors, this compound is a hydrophobic molecule. The primary challenge for its in vivo delivery is its poor aqueous solubility. This can lead to low bioavailability, rapid metabolism, and off-target toxicity. A reported solubility in DMSO is 75 mg/mL (222.34 mM), but it is expected to be significantly lower in aqueous physiological solutions.
Q3: What are the initial steps to consider before starting an in vivo experiment with this compound?
Before initiating in vivo studies, it is crucial to:
-
Characterize the physicochemical properties of your this compound batch: Confirm its purity, solubility in various pharmaceutically acceptable solvents, and stability.
-
Establish a reliable analytical method: Develop and validate an HPLC or LC-MS/MS method to quantify this compound concentrations in plasma and tissue samples.
-
Perform preliminary in vitro assays: Confirm the potency and selectivity of your this compound batch in relevant cell lines.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: Poor Bioavailability and Low Plasma Concentrations
Possible Causes:
-
Poor solubility of this compound in the formulation.
-
Precipitation of the compound upon injection into the bloodstream.
-
Rapid first-pass metabolism in the liver.
-
P-glycoprotein (P-gp) mediated efflux.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of solvents to increase solubility. Common co-solvents include DMSO, PEG300, and ethanol. | Simple to prepare. | Can cause toxicity at high concentrations. May lead to precipitation upon dilution in aqueous media. |
| Surfactants | Using surfactants like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic drug. | Can significantly increase solubility and stability. | Potential for hypersensitivity reactions (especially with Cremophor EL). May alter drug distribution. |
| Lipid-Based Formulations | Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles. | Can improve oral bioavailability by enhancing lymphatic transport and reducing first-pass metabolism. | More complex to formulate and characterize. Potential for physical instability. |
| Nanosuspensions | Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate. | Applicable to a wide range of poorly soluble drugs. Can be administered intravenously. | Requires specialized equipment for production. Potential for particle aggregation. |
Issue 2: High Variability in Efficacy Studies
Possible Causes:
-
Inconsistent formulation preparation.
-
Variability in animal handling and dosing technique.
-
Differences in tumor growth rates and FAP expression levels between animals.
Solutions:
-
Standardize formulation protocol: Ensure the formulation is prepared consistently for each experiment. Use fresh preparations whenever possible.
-
Refine animal procedures: Ensure accurate and consistent administration of the dose. Monitor animal weight and health status regularly.
-
Characterize the tumor model: Before starting efficacy studies, characterize the FAP expression levels in your tumor model to ensure consistency.
Issue 3: Off-Target Toxicity
Possible Causes:
-
High concentrations of the formulation vehicle (e.g., DMSO).
-
Non-specific distribution of this compound to healthy tissues.
Solutions:
-
Optimize the formulation: Reduce the concentration of potentially toxic excipients.
-
Consider targeted delivery strategies: Explore conjugation of this compound to a targeting moiety that specifically binds to FAP-expressing cells.
-
Dose-escalation studies: Perform dose-escalation studies to determine the maximum tolerated dose (MTD) of your this compound formulation.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex briefly.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle is a mixture of PEG300, Tween 80, and saline. For example, a vehicle could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound/DMSO solution to the vehicle solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may require further optimization.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: Pharmacokinetic Study Design
-
Animal Model: Use a relevant animal model (e.g., mice bearing FAP-positive tumors).
-
Dosing: Administer the this compound formulation via the desired route (e.g., intravenous bolus).
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Tissue Harvesting: At the final time point, euthanize the animals and harvest tumors and major organs (liver, kidneys, spleen, lungs, heart).
-
Sample Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizations
FAP Signaling Pathway
Caption: Simplified signaling pathway of Fibroblast Activation Protein (FAP).
Experimental Workflow for Improving this compound Delivery
Caption: A workflow for developing and evaluating an improved this compound formulation.
avoiding Fap-IN-1 degradation in experiments
Welcome to the technical support center for Fap-IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in experiments, with a primary focus on preventing its degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on relevant signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), with an IC50 value of 3.3 nM.[1] FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[2] this compound belongs to a class of inhibitors with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[3] Its mechanism of action involves binding to the active site of FAP, thereby blocking its enzymatic activity and interfering with processes such as extracellular matrix remodeling.[3]
Q2: My this compound solution appears to have lost activity. What are the potential causes?
Loss of this compound activity can be attributed to several factors, primarily related to its chemical stability. The cyanopyrrolidine moiety, which is crucial for its inhibitory activity, can be susceptible to hydrolysis. This process can convert the nitrile group into a carboxylic acid, rendering the inhibitor inactive.[4][5] Other potential causes include:
-
Improper Storage: Both the solid compound and stock solutions may degrade if not stored under optimal conditions.
-
Photodegradation: Exposure to light, particularly UV, can potentially degrade the quinoline core of the molecule.
-
Multiple Freeze-Thaw Cycles: Repeated changes in temperature can accelerate the degradation of the compound in solution.
-
pH Instability: The stability of this compound in aqueous solutions can be pH-dependent.
Q3: How should I properly store this compound to prevent degradation?
To ensure the long-term stability of this compound, adhere to the following storage recommendations:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C or -80°C | Years | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Months | Aliquot to avoid multiple freeze-thaw cycles. Use anhydrous DMSO to minimize hydrolysis. |
| Aqueous Solution | 2-8°C for short-term use | < 24 hrs | Prepare fresh for each experiment. Avoid prolonged storage in aqueous buffers. The stability in aqueous solutions at different pH values has not been extensively reported, so it is best to use freshly prepared solutions. |
Q4: I am observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
Yes, inconsistent results are a common symptom of compound degradation. If the potency of your this compound solution varies between experiments, it is crucial to assess its stability. Consider preparing fresh stock solutions from the solid powder and comparing their efficacy to your existing solutions. Additionally, ensure that your experimental workflow minimizes the exposure of this compound to harsh conditions such as prolonged incubation at high temperatures or exposure to direct light.
Q5: Are there any known degradation products of this compound that I should be aware of?
While specific degradation products of this compound have not been extensively characterized in the public domain, based on its chemical structure, a likely degradation pathway is the hydrolysis of the nitrile group in the 2-cyanopyrrolidine ring to a carboxylic acid.[4][5] This would result in a loss of inhibitory activity. Degradation of the quinoline moiety through oxidation or photolysis could also occur under certain conditions. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed to analyze the purity of your this compound solution and identify potential degradation products.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell-Based Assay for FAP Inhibition
Objective: To determine the inhibitory activity of this compound on FAP expressed in a cell line. This protocol is adapted from a general method for discovering FAP inhibitors.[6]
Materials:
-
U87MG glioblastoma cell line (known to express FAP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
FAP-specific fluorogenic substrate (e.g., Suc-Gly-Pro-AMC)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed U87MG cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in PBS from your stock solution. Include a vehicle control (DMSO in PBS at the same final concentration as the highest this compound concentration).
-
Assay Initiation:
-
Wash the cell monolayer twice with PBS.
-
Add the this compound dilutions and controls to the respective wells.
-
Add the FAP-specific substrate (e.g., Suc-Gly-Pro-AMC) to all wells at a final concentration optimized for the assay.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., readings every 2 minutes) using appropriate excitation and emission wavelengths for the AMC fluorophore (e.g., Ex/Em = 360/460 nm).
-
Data Analysis:
-
Determine the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways influenced by FAP activity and a general workflow for assessing the impact of this compound.
Figure 1: Overview of key signaling pathways modulated by Fibroblast Activation Protein (FAP) and the inhibitory action of this compound. FAP has been shown to activate the PI3K/Akt/mTOR and Ras-ERK pathways.[7][8][9] Transforming Growth Factor-Beta (TGF-β) can induce the expression of FAP.[10]
Figure 2: A general experimental workflow for investigating the effects of this compound on cellular functions and signaling pathways.
References
- 1. Life sciences | Info for companies | University of Antwerp [uantwerpen.be]
- 2. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAP promotes clear cell renal cell carcinoma progression via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Fibroblast Activation Protein by Transforming Growth Factor Beta-1 in Glioblastoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fap-IN-1 Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Fap-IN-1, a novel inhibitor of Fibroblast Activation Protein (FAP). The following information addresses common questions and potential issues related to its quality control and purity assessment.
Note: "this compound" is used here as a representative name for a novel FAP inhibitor. The principles and methods described are based on established practices for the quality control of similar small molecule and peptide-based FAP inhibitors.
Frequently Asked Questions (FAQs)
1. What are the critical quality attributes (CQAs) for this compound that I should assess?
The critical quality attributes for this compound, like other pharmaceutical compounds, are essential to ensure its identity, strength, purity, and overall quality.[1] Key attributes to monitor include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Assessment of the percentage of the desired compound and identification of any impurities.
-
Potency: The biological activity of the inhibitor, often determined through enzyme inhibition assays.
-
Stability: The ability of the compound to retain its quality attributes over time under specified storage conditions.
-
Solubility: The ability of the compound to dissolve in relevant solvents for experimental use.
2. What are the common impurities that might be present in a this compound preparation?
Impurities in a this compound preparation can originate from the synthesis process or degradation. Common impurities may include:
-
Residual solvents: Solvents used during synthesis and purification.
-
Starting materials and reagents: Unreacted precursors from the chemical synthesis.
-
Byproducts: Unwanted molecules formed during the reaction.
-
Degradation products: Formed due to instability of the compound under certain conditions (e.g., light, temperature, pH).
-
Metal contaminants: Trace metals that can affect the compound's activity, especially if it is a chelating agent.[2]
3. How should I store this compound to ensure its stability?
Proper storage is crucial to maintain the integrity of this compound. While specific stability data for this compound would be generated during its development, general recommendations for similar compounds include:
-
Solid Form: Store as a lyophilized powder at -20°C or -80°C for long-term storage.[3] Protect from light and moisture.
-
In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles.[3] The stability of the compound in solution should be experimentally determined.
4. My this compound shows low biological activity in my assay. What could be the cause?
Low biological activity can stem from several factors:
-
Incorrect Concentration: Verify the concentration of your stock solution. Spectrophotometric methods or quantitative NMR (qNMR) can be used for accurate concentration determination.[4]
-
Degradation: The compound may have degraded due to improper storage or handling. Assess the purity of your current stock.
-
Assay Conditions: Ensure that the assay conditions (e.g., pH, temperature, buffer composition) are optimal for this compound activity.
-
Target Expression: Confirm that the cells or enzyme preparation you are using express active FAP.[5]
5. I see an unexpected peak in my HPLC analysis of this compound. What should I do?
An unexpected peak in the HPLC chromatogram could be an impurity, a degradation product, or an artifact.
-
Characterize the Peak: Use mass spectrometry (LC-MS) to determine the mass of the species corresponding to the unknown peak. This can help in its identification.[2]
-
Assess Purity: Quantify the percentage of the main peak versus the unknown peak to determine the purity of your sample.
-
Review Handling Procedures: Consider if any aspect of your sample preparation or storage could have led to degradation.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Low Purity on HPLC | Incomplete purification | Re-purify the compound using an appropriate chromatographic method. |
| Degradation during storage | Prepare fresh stock solutions and re-analyze. Verify storage conditions. | |
| Contamination | Use high-purity solvents and clean labware. | |
| Inconsistent Biological Activity | Inaccurate quantitation of stock solution | Re-measure the concentration using a reliable method (e.g., qNMR). |
| Freeze-thaw cycles | Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Presence of inhibitors in the assay | Run appropriate controls to check for assay interference. | |
| Poor Solubility | Incorrect solvent | Test a range of biocompatible solvents. Sonication may aid dissolution. |
| Compound has precipitated out of solution | Visually inspect the solution. Centrifuge and use the supernatant, re-quantifying the concentration. | |
| Unexpected Mass in LC-MS | Presence of adducts (e.g., Na+, K+) | This is common in mass spectrometry. Look for the expected protonated mass [M+H]+. |
| Dimerization or aggregation | Use denaturing conditions in your analysis if aggregation is suspected. | |
| Isotopic distribution | Compare the observed isotopic pattern with the theoretical pattern for the expected elemental composition. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or ACN/water). Dilute to a final concentration of 50-100 µg/mL in the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in ACN.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 280 nm (or the specific λmax of this compound).
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 20 minutes. This should be optimized for this compound.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (as for HPLC)
-
LC-MS system with an electrospray ionization (ESI) source
Method:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the mobile phase.
-
LC-MS Conditions: Use similar chromatographic conditions as in the HPLC protocol, but with a formic acid modifier, which is more compatible with MS than TFA.
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive ESI.
-
Scan Range: A range that includes the expected molecular weight of this compound (e.g., m/z 100-1000).
-
-
Data Analysis: Analyze the mass spectrum of the main chromatographic peak. Look for the protonated molecular ion [M+H]+ corresponding to the theoretical mass of this compound.
Quantitative Data Summary
Table 2: Example Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | LC-MS | Mass consistent with theoretical [M+H]+ ± 0.5 Da |
| Purity | HPLC (254 nm) | ≥ 95.0% |
| Residual Solvents | GC-MS | ≤ 0.5% |
| Stability (Solid, -20°C, 12 months) | HPLC | Purity ≥ 95.0% |
| Solubility (in DMSO) | Visual Inspection | ≥ 10 mg/mL |
Visualizations
Caption: Quality control workflow for this compound.
Caption: Simplified FAP signaling and point of inhibition.
References
- 1. qualityfwd.com [qualityfwd.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Anti-FAP-1 Antibody (A95883) | Antibodies.com [antibodies.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of the promoter of fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
challenges in working with Fap-IN-1
Welcome to the technical support center for FAP-IN-1, a potent inhibitor of Fibroblast Activation Protein (FAP). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why am I observing lower than expected potency (higher IC50) in my in vitro enzyme assay? | a) this compound Degradation: The compound may have degraded due to improper storage or handling. b) Inaccurate Concentration: The concentration of the this compound stock solution may be incorrect. c) Assay Conditions: Suboptimal assay buffer pH, temperature, or substrate concentration can affect enzyme activity and inhibitor potency. d) Enzyme Activity: The recombinant FAP enzyme may have low activity. | a) Storage & Handling: Store this compound as a solid at -20°C. For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. b) Concentration Verification: Verify the concentration of your stock solution using a spectrophotometer or by preparing a fresh, carefully weighed stock. c) Optimize Assay Conditions: Ensure the assay buffer is at the optimal pH for FAP activity (typically pH 7.5-8.0). Use a substrate concentration at or below the Km for FAP to accurately determine the IC50 of a competitive inhibitor. d) Enzyme Quality Control: Test the activity of your FAP enzyme with a known control substrate and inhibitor before proceeding with your experiments. |
| 2. My this compound is not fully dissolving or is precipitating in my aqueous assay buffer. | a) Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. b) High Final Concentration: The final concentration of this compound in the assay may be too high. c) Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too low to maintain solubility. | a) Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO or DMF. b) Working Concentration: Ensure the final concentration of this compound in your aqueous assay buffer is below its solubility limit. c) Maintain Solvent Percentage: Keep the final percentage of the organic solvent consistent across all experimental conditions, typically between 0.1% and 1% (v/v), to maintain solubility without significantly affecting enzyme activity. |
| 3. I am observing unexpected or off-target effects in my cell-based assays. | a) Lack of Selectivity: this compound may be inhibiting other serine proteases with similar active sites, such as Dipeptidyl Peptidases (DPPs) or Prolyl Oligopeptidase (PREP). b) Cytotoxicity: At high concentrations, this compound may exhibit cytotoxic effects unrelated to FAP inhibition. | a) Selectivity Profiling: If possible, test this compound against a panel of related proteases (e.g., DPP4, DPP8, DPP9, PREP) to determine its selectivity profile. Compare the observed phenotype with that of more selective inhibitors for these off-target enzymes. b) Dose-Response and Cytotoxicity Assays: Perform a dose-response experiment to determine the optimal concentration range for FAP inhibition without causing general cytotoxicity. Include a cell viability assay (e.g., MTT or CellTiter-Glo) in your experimental design. |
| 4. In my in vivo studies, the compound shows poor efficacy or rapid clearance. | a) Low Bioavailability: this compound may have poor oral bioavailability. b) Rapid Metabolism: The compound may be rapidly metabolized in the liver. c) Plasma Protein Binding: High plasma protein binding can reduce the free concentration of the inhibitor available to interact with the target. | a) Formulation and Route of Administration: For preclinical studies, consider formulating this compound in a vehicle that enhances solubility and stability. Intravenous or intraperitoneal injection may be more appropriate than oral administration. b) Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life, clearance, and bioavailability of this compound in your animal model. c) Dose Optimization: You may need to adjust the dosing regimen (concentration and frequency) based on the pharmacokinetic data to maintain a therapeutic concentration of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a competitive, small molecule inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. By binding to the active site of FAP, this compound blocks its enzymatic activity, thereby preventing the cleavage of its substrates which are involved in extracellular matrix remodeling, tumor growth, and immunosuppression.
Q2: What is the recommended solvent for dissolving this compound? A2: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a high-concentration stock solution. For aqueous-based assays, this stock solution can then be diluted into the assay buffer, ensuring the final solvent concentration is low (e.g., <1%) to avoid impacting the biological system.
Q3: How should I store this compound? A3: this compound solid should be stored at -20°C. Stock solutions in DMSO or DMF should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. It is also advisable to protect the compound from light.
Q4: Is this compound selective for FAP? A4: this compound is designed to be a selective inhibitor of FAP. However, due to the high homology in the active site of related serine proteases, some cross-reactivity with other dipeptidyl peptidases (like DPP4, DPP8, and DPP9) and prolyl oligopeptidase (PREP) may occur, especially at higher concentrations. It is recommended to experimentally determine the selectivity profile for your specific assay system.
Q5: What are the known downstream effects of FAP inhibition by this compound in cancer models? A5: Inhibition of FAP activity by this compound in the tumor microenvironment can lead to several downstream effects, including reduced degradation of the extracellular matrix, which can impede cancer cell invasion and metastasis. Additionally, FAP inhibition has been shown to decrease angiogenesis and modulate the immune response by reducing the immunosuppressive environment created by cancer-associated fibroblasts (CAFs). This can lead to enhanced anti-tumor immunity.
Quantitative Data
The following tables summarize key quantitative data for this compound and related quinoline-based FAP inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | FAP | 3.3[1] |
Table 2: Selectivity Profile of a Representative Quinoline-Based FAP Inhibitor (UAMC-1110)
| Enzyme | IC50 (nM) | Selectivity Index (IC50 Off-Target / IC50 FAP) |
| FAP | 0.8 | - |
| DPP4 | >100,000 | >125,000 |
| DPP8 | 1,800 | 2,250 |
| DPP9 | 4,200 | 5,250 |
| PREP | 2,600 | 3,250 |
Table 3: Physicochemical and Stability Properties of a Representative Quinoline-Based FAP Inhibitor
Note: Specific stability data for this compound is limited. The following data for a representative quinoline-based FAP inhibitor provides an indication of the expected properties.
| Property | Value |
| Kinetic Solubility (pH 7.4) | >200 µM |
| Log D (pH 7.4) | 0.51 |
| Stability in PBS (pH 7.4, 24h) | Stable |
| Plasma Stability (rat, 24h) | Stable |
Experimental Protocols
Protocol 1: In Vitro FAP Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of this compound.
Materials:
-
Recombinant human FAP enzyme
-
This compound
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 0.1 nM).
-
Further dilute each DMSO concentration 1:100 in Assay Buffer. This will be your final inhibitor solution.
-
-
Prepare Enzyme Solution:
-
Dilute the recombinant human FAP enzyme in Assay Buffer to the desired working concentration (e.g., 1 nM).
-
-
Prepare Substrate Solution:
-
Dilute the fluorogenic substrate in Assay Buffer to a final concentration of 2x the desired final concentration (e.g., if the final concentration is 10 µM, prepare a 20 µM solution).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Include wells with Assay Buffer and DMSO as a negative control (100% enzyme activity) and wells without enzyme as a background control.
-
Add 25 µL of the diluted FAP enzyme solution to all wells except the background control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 25 µL of the 2x substrate solution to all wells to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
FAP-Mediated Signaling in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) plays a critical role in the tumor microenvironment by influencing cancer-associated fibroblasts (CAFs). The following diagram illustrates the signaling pathways activated by FAP that promote tumor progression.
Caption: FAP signaling cascade in the tumor microenvironment.
Experimental Workflow for Evaluating this compound in a Cell-Based Invasion Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell invasion in a co-culture model with cancer-associated fibroblasts (CAFs).
Caption: Workflow for a co-culture cancer cell invasion assay.
References
Fap-IN-1 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Fap-IN-1, a potent and selective inhibitor of Fibroblast Activation Protein (FAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[1] FAP is predominantly expressed on activated fibroblasts in tissues undergoing remodeling, such as in wound healing, fibrosis, and the stroma of epithelial cancers.[1] The primary mechanism of action for this compound involves binding to the active site of the FAP enzyme, thereby blocking its proteolytic activity.[1] This inhibition prevents FAP from degrading components of the extracellular matrix (ECM), like gelatin, which can interfere with processes such as cell migration, proliferation, and tissue remodeling.[1]
Q2: What are the key considerations for designing an experiment with this compound?
A2: When designing experiments with this compound, it is crucial to include proper controls to ensure the validity of your results. Key considerations include:
-
Positive Controls: A known, potent FAP inhibitor or a system with confirmed FAP activity.
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent for this compound), an inactive version of the inhibitor if available, and a FAP-negative cell line or tissue.[2]
-
Selectivity: Assess potential off-target effects by testing against related proteases like dipeptidyl peptidase IV (DPPIV) and prolyl oligopeptidase (PREP).[3][4]
-
Dose-Response: Determine the optimal concentration of this compound for your specific cell line or model system by performing a dose-response curve.
Q3: How can I assess the enzymatic activity of FAP in my experimental system?
A3: FAP possesses both dipeptidyl peptidase and endopeptidase activity.[5] You can measure these activities using specific fluorogenic substrates. For dipeptidyl peptidase activity, Ala-Pro-AFC is a commonly used substrate.[6] For endopeptidase activity, a substrate like Z-Gly-Pro-AMC can be used.[7] The cleavage of these substrates results in a fluorescent signal that can be quantified to determine FAP activity.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of FAP activity observed. | 1. This compound concentration is too low.2. This compound has degraded.3. FAP is not expressed or is inactive in your system. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Use a fresh stock of this compound. Store as recommended.3. Confirm FAP expression using Western blot or qPCR. Use a positive control cell line known to express FAP (e.g., FAP-transfected HEK293T cells).[2][9] |
| High background signal in enzymatic assays. | 1. Substrate is auto-fluorescent or unstable.2. Contamination with other proteases. | 1. Run a substrate-only control. If the background is high, consider a different substrate.2. Use a highly selective FAP substrate and consider adding inhibitors for other proteases to your assay buffer. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent preparation of this compound dilutions. | 1. Standardize cell culture protocols. Ensure cells are in a consistent growth phase.2. Prepare fresh dilutions of this compound for each experiment. |
| Observed cytotoxicity. | 1. This compound concentration is too high.2. Off-target effects of the inhibitor. | 1. Determine the cytotoxic threshold of this compound for your cell line using a cell viability assay.2. Test for off-target effects on related proteases. Use a lower, non-toxic concentration of the inhibitor. Bortezomib can be used as a positive control for cytotoxicity.[4] |
Quantitative Data
Table 1: Selectivity Profile of FAP Inhibitors
| Inhibitor | FAP IC50 (nM) | PREP IC50 (nM) | FAP Selectivity (PREP IC50 / FAP IC50) |
| ARI-3099 (6) | 1.6 ± 0.2 | 580 ± 30 | >350-fold |
| ARI-3531 (22) | >100,000 | 1.3 ± 0.2 | N/A |
Data adapted from a study on potent and selective FAP inhibitors.[4]
Experimental Protocols
Protocol 1: In Vitro FAP Enzymatic Activity Assay
This protocol describes the measurement of FAP enzymatic activity in cell lysates using a fluorogenic substrate.
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzymatic Assay:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl).
-
In a 96-well black plate, add a standardized amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Add this compound at various concentrations to the respective wells. Include a vehicle-only control.
-
Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Add the fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC to a final concentration of 25 µM).[4][7]
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for 30-60 minutes at 37°C.[4][8]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each condition.
-
Normalize the activity to the vehicle control.
-
Plot the percentage of FAP inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Cellular FAP Inhibition Assay
This protocol details how to assess the ability of this compound to inhibit FAP activity in live cells.
-
Cell Seeding:
-
Inhibitor Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Activity Measurement:
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the cellular potency of this compound.
-
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. medrxiv.org [medrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 10. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FAP-IN-1 and Other Fibroblast Activation Protein (FAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FAP-IN-1 with other prominent Fibroblast Activation Protein (FAP) inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Data Presentation: Quantitative Comparison of FAP Inhibitors
The following table summarizes the in vitro potency of this compound, UAMC-1110, and Talabostat against FAP and other related proteases. Potency is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | FAP | 3.3 | Data on selectivity against other proteases is limited in the public domain. |
| UAMC-1110 | FAP | 0.43 - 4.17[1] | Also inhibits Prolyl Oligopeptidase (PREP) with an IC50 of 1.8 µM[2]. Shows selectivity over Dipeptidyl Peptidases (DPPs). |
| Talabostat | FAP | 560[3][4][5] | Non-selective. Also inhibits DPP-IV (IC50 < 4 nM), DPP8 (IC50 = 4 nM), and DPP9 (IC50 = 11 nM)[3][4][5]. |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
A detailed methodology for a common in vitro FAP enzyme inhibition assay is provided below. This protocol is representative of the assays used to determine the IC50 values presented in this guide.
In Vitro FAP Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human FAP.
Materials:
-
Enzyme: Recombinant Human FAP protein.
-
Substrate: Fluorogenic FAP substrate, such as Gly-Pro-AMC.
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[6].
-
Test Compounds: this compound, UAMC-1110, Talabostat, or other inhibitors of interest, prepared in a suitable solvent (e.g., DMSO).
-
96-well plates: Black, flat-bottom plates suitable for fluorescence measurements.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a concentration known to affect enzyme activity (typically ≤1%).
-
Assay Reaction:
-
Add 25 µL of the diluted test compound to the wells of the 96-well plate.
-
Add 25 µL of the FAP substrate solution (e.g., 40 µM Gly-Pro-AMC in assay buffer) to each well[6].
-
To initiate the reaction, add 50 µL of the diluted recombinant human FAP protein (e.g., 0.4 µg/mL in assay buffer) to each well[6].
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes)[6]. The incubation time should be within the linear range of the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., for AMC, excitation at ~360-380 nm and emission at ~440-460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways Influenced by FAP
Fibroblast Activation Protein is known to influence several key signaling pathways involved in cell proliferation, migration, and invasion. The diagram below illustrates the role of FAP in activating the PI3K/AKT and Sonic Hedgehog (SHH)/Gli1 pathways.
References
- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Inhibitors: A Comparative Guide to FAP-IN-1 and FAPI-46
For researchers, scientists, and drug development professionals, the targeting of Fibroblast Activation Protein (FAP) represents a significant frontier in oncology and fibrosis. As a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs), FAP is a prime target for both diagnostic imaging and therapeutic intervention. This guide provides a detailed comparison of two small molecules designed to inhibit FAP: FAP-IN-1, a representative preclinical research tool, and FAPI-46, a clinically advanced theranostic agent.
This document contrasts the distinct characteristics, applications, and available data for these two compounds, highlighting the divergent paths of a preclinical chemical probe versus a validated clinical radiopharmaceutical. While both molecules engage the same biological target, their design, validation, and ultimate utility differ fundamentally.
Overview and Mechanism of Action
This compound is positioned as a potent inhibitor of FAP intended for basic research applications. In contrast, FAPI-46 is a derivative of the highly selective (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, which has been extensively modified for in vivo imaging and therapy.
This compound: Publicly available data on this compound is limited, a common characteristic of many compounds sold exclusively for preclinical research. It is cataloged as a FAP inhibitor with a reported half-maximal inhibitory concentration (IC₅₀) of 3.3 nM, indicating high potency.[1] However, detailed studies on its binding kinetics, selectivity, and in vivo behavior are not widely published.
FAPI-46: FAPI-46 belongs to a well-documented class of FAP inhibitors. Its core structure features a 2-cyanopyrrolidine moiety, which acts as a "warhead." This group forms a reversible covalent bond with the catalytic serine residue in the FAP active site, leading to potent and durable inhibition.[2][3][4][5] This mechanism contributes to its high affinity. When chelated with a radionuclide such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), FAPI-46 becomes a powerful agent for Positron Emission Tomography (PET) imaging or targeted radionuclide therapy, respectively.[6][7]
Comparative Performance Data
Quantitative data provides a clear picture of the differing levels of characterization between a research tool and a clinical candidate. FAPI-46 has been subjected to rigorous in vitro and in vivo testing, generating a wealth of performance data.
| Parameter | This compound | FAPI-46 | Key Insights |
| Target | Fibroblast Activation Protein (FAP) | Fibroblast Activation Protein (FAP) | Both molecules are designed to inhibit the same enzymatic target. |
| Chemical Class | Data not available | Quinoline-based (4-quinolinoyl)-glycyl-2-cyanopyrrolidine derivative | FAPI-46's scaffold is known for high potency and selectivity.[2][3][4][5] |
| Mechanism of Action | Data not available | Reversible Covalent Inhibitor | The cyanopyrrolidine warhead in FAPI-46 forms a covalent bond with the active site serine, providing potent inhibition.[2][3][4][5] |
| In Vitro Potency (IC₅₀) | 3.3 nM[1] | ~1.2 - 1.3 nM (Enzymatic & Binding Assays) | Both compounds exhibit potent, low-nanomolar inhibition of FAP. FAPI-46 appears slightly more potent, though assay conditions can vary. |
| Selectivity Profile | Data not available | High selectivity over related proteases (DPPIV, DPP9, PREP) demonstrated for the scaffold.[2][3][4] | Selectivity is critical to avoid off-target effects. The quinolinoyl-cyanopyrrolidine scaffold is specifically optimized for high selectivity against other dipeptidyl peptidases.[2][3][4] |
| In Vivo Application | In vitro research | PET Imaging (⁶⁸Ga-FAPI-46), Radionuclide Therapy (¹⁷⁷Lu/⁹⁰Y-FAPI-46)[6][7] | This compound is a tool for lab experiments, whereas FAPI-46 is designed and validated for clinical theranostic use. |
| Tumor Retention | Data not available | Rapid uptake, but relatively short retention time.[6][7] | The fast clearance of FAPI-46 is ideal for high-contrast imaging but can be a limitation for therapy, which requires longer residence time to deliver a sufficient radiation dose.[6][7] |
Visualizing the Science: Pathways and Workflows
To better understand the context in which these inhibitors operate, the following diagrams illustrate the FAP signaling pathway, a typical experimental workflow for inhibitor characterization, and the distinct roles of preclinical versus clinical agents.
References
- 1. Repetitive Early 68Ga-FAPI PET Acquisition Comparing 68Ga-FAPI-02, 68Ga-FAPI-46, and 68Ga-FAPI-74: Methodologic and Diagnostic Implications for Malignant, Inflammatory/Reactive, and Degenerative Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended structure-activity relationship and pharmacokinetic investigation of (4-quinolinoyl)glycyl-2-cyanopyrrolidine inhibitors of fibroblast activation protein (FAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast activation protein targeted therapy using [177Lu]FAPI-46 compared with [225Ac]FAPI-46 in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Fap-IN-1 Efficacy in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Fap-IN-1 and other prominent Fibroblast Activation Protein (FAP) inhibitors in various cancer models. This compound is a potent FAP inhibitor with a half-maximal inhibitory concentration (IC50) of 3.3 nM[1]. While specific in vivo therapeutic efficacy data for this compound is not yet widely published, this guide leverages data from its parent compound, UAMC1110, and other well-characterized FAP inhibitors to provide a comprehensive overview for researchers.
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers. Its restricted expression in healthy tissues makes it an attractive target for cancer therapy. FAP is implicated in promoting tumor growth, invasion, and immunosuppression through various signaling pathways.
Comparative Efficacy of FAP Inhibitors in Preclinical Models
While in vivo data for this compound is emerging, several other FAP inhibitors have been extensively studied. The following table summarizes the preclinical efficacy of key FAP inhibitors, including those structurally related to this compound.
| Inhibitor | Cancer Model | Animal Model | Administration | Efficacy | Reference |
| [177Lu]Lu-FAP-2286 | HEK-293 xenografts (FAP-expressing) | Mice | Intravenous | ~115% tumor growth inhibition at day 14 | [2] |
| [177Lu]Lu-FAP-2286 | Sarcoma patient-derived xenografts | Mice | Intravenous | Significant anti-cancer efficacy | [2] |
| [225Ac]Ac-FAPI-04 | Pancreatic cancer xenografts (PANC-1) | Mice | Intravenous | Significant reduction in tumor growth | [2] |
| Talabostat | Lung and colon cancer models | Mice | Not specified | Decreased tumor growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for in vivo efficacy studies of FAP inhibitors.
General In Vivo Efficacy Study Protocol
-
Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer) are cultured under standard conditions. For FAP-specific studies, cells may be transfected to express FAP.
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice) are typically used for xenograft models to prevent rejection of human cells.
-
-
Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
-
-
Drug Administration:
-
The FAP inhibitor (e.g., radiolabeled FAPI compound) is administered to the mice, typically via intravenous injection into the tail vein.
-
A control group receives a vehicle solution.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length × width²)/2.
-
The body weight of the animals is monitored as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Primary endpoints include tumor growth inhibition and, in some studies, overall survival.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
References
A Head-to-Head Comparison of Small Molecule Fibroblast Activation Protein (FAP) Inhibitors: Fap-IN-1, UAMC-1110, and Talabostat
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs), has emerged as a compelling target for cancer therapy and diagnostic imaging. The development of potent and selective FAP inhibitors is a key area of research. This guide provides a head-to-head comparison of three prominent small molecule FAP inhibitors: Fap-IN-1, UAMC-1110, and Talabostat, focusing on their biochemical potency and selectivity based on available experimental data.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound, UAMC-1110, and Talabostat against FAP and other related serine proteases. Lower IC50 values indicate higher potency.
| Compound | FAP IC50 | DPP-IV IC50 | DPP8 IC50 | DPP9 IC50 | PREP IC50 |
| This compound | 3.3 nM[1] | Data not available | Data not available | Data not available | Data not available |
| UAMC-1110 | 3.2 nM[2][3] | >100,000 nM | >100,000 nM | >100,000 nM | 1,800 nM[2][3] |
| Talabostat | 560 nM[4][5] | < 4 nM[4][5] | 4 nM[4][5] | 11 nM[4][5] | 560 nM |
Key Observations:
-
Potency against FAP: this compound and UAMC-1110 exhibit nearly identical and potent inhibition of FAP in the low nanomolar range.[1][2][3] Talabostat is significantly less potent against FAP, with an IC50 in the mid-nanomolar range.[4][5]
Experimental Protocols: In Vitro FAP Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) for FAP inhibitors is typically performed using a fluorometric enzyme inhibition assay. The following is a synthesized protocol based on common methodologies.
Objective: To measure the potency of an inhibitor in blocking the enzymatic activity of recombinant human FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC or Ala-Pro-AMC)
-
Test inhibitors (this compound, UAMC-1110, Talabostat) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 140 mM NaCl and 1 mg/mL BSA
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAP substrate in DMSO.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Dilute the recombinant human FAP enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add a small volume of the diluted test inhibitors. Include a DMSO-only control for uninhibited enzyme activity and a control with no enzyme for background fluorescence.
-
Add the diluted FAP enzyme solution to each well containing the inhibitor or DMSO.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C to allow for binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the FAP substrate solution to all wells. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate. Record measurements at regular intervals for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction velocities to the uninhibited control (DMSO only).
-
Plot the percentage of FAP inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces FAP activity by 50%.
-
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and a typical experimental workflow relevant to the study of FAP inhibitors.
Caption: FAP's role in the tumor microenvironment and the mechanism of its inhibition.
Caption: Workflow for an in vitro FAP enzyme inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of the promoter of fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Clinical Potential of FAP-IN-1 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The clinical promise of targeting Fibroblast Activation Protein (FAP), a serine protease highly expressed in the stroma of various cancers and sites of tissue remodeling, has spurred the development of numerous inhibitors. Among these, FAP-IN-1 has demonstrated potent FAP inhibition with a reported IC50 value of 3.3 nM.[1] This guide provides a comparative analysis of the clinical potential of this compound analogs and other key FAP inhibitors, supported by experimental data and detailed methodologies to aid in the advancement of novel cancer therapeutics and diagnostics.
Performance Comparison of FAP Inhibitors
The landscape of FAP inhibitors is diverse, with several molecules showing promising preclinical and clinical results. While direct comparative studies on a series of "this compound analogs" are not extensively published under this specific nomenclature, the core chemical scaffold, (4-quinolinoyl)-glycyl-2-cyanopyrrolidine, is well-represented in the literature. For the purpose of this guide, we will compare the performance of inhibitors based on this and other scaffolds to this compound.
Table 1: In Vitro Potency and Selectivity of FAP Inhibitors
| Compound/Analog | Scaffold | FAP IC50 (nM) | PREP IC50 (nM) | DPP4 IC50 (nM) | Selectivity (FAP vs. PREP) | Reference |
| This compound | (4-quinolinoyl)-glycyl-2-cyanopyrrolidine | 3.3 | Not Reported | Not Reported | Not Reported | [1] |
| UAMC1110 | (4-quinolinoyl)-glycyl-2-cyanopyrrolidine | 0.43 - 3.2 | >10,000 | >10,000 | >3125 | [2] |
| FAPI-04 | Quinoline-based | 1.57 | Not Reported | Not Reported | Not Reported | [3] |
| OncoFAP | Modified Quinoline | 0.68 (Kd) | Not Reported | Not Reported | Not Reported | |
| ARI-3099 | N-(pyridine-4-carbonyl)-d-Ala-boroPro | 36 | >10,000 | >100,000 | >277 | [4] |
| FAP-2286 | Peptide-based | High Affinity | Not Reported | Not Reported | Not Reported | [5] |
Table 2: In Vivo Performance of Selected FAP Inhibitors (Radiolabeled Analogs)
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g) | Time Point (p.i.) | Tumor-to-Muscle Ratio | Reference |
| [68Ga]Ga-FAPI-04 | Various human xenografts | High | 1h | High | |
| [177Lu]Lu-FAP-2286 | Sarcoma patient-derived xenograft | High and sustained | 24h - 144h | High | [5] |
| [68Ga]Ga-DOTAGA.(SA.FAPi)2 (Dimer) | Human PET/CT | Significantly higher than monomer | 1h | High | [6] |
| FAP-activated prodrug (ERGETGP-S12ADT) | LNCaP prostate cancer xenografts | Not Applicable (Prodrug) | N/A | Not Applicable | [7] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of FAP and the methodologies to evaluate its inhibitors is crucial for drug development.
FAP Signaling Pathways in Cancer
FAP is implicated in several pro-tumorigenic signaling pathways, primarily through its enzymatic activity and its role as a cell surface receptor.[8][9][10] Its expression on cancer-associated fibroblasts (CAFs) influences the tumor microenvironment, promoting tumor growth, invasion, and immunosuppression.[11]
Caption: FAP signaling pathways promoting cancer progression.
Experimental Workflow: FAP Inhibitor Screening
A typical workflow for the screening and evaluation of novel FAP inhibitors involves a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
Caption: A generalized workflow for FAP inhibitor discovery.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of FAP inhibitors.
FAP Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against FAP enzymatic activity.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (FAP inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In each well of the microplate, add the FAP enzyme solution to the assay buffer.
-
Add the serially diluted test compounds to the wells containing the FAP enzyme. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC) over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of FAP inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Uptake and Internalization Assay
This protocol is used to assess the ability of FAP inhibitors, often radiolabeled, to be taken up and internalized by FAP-expressing cells.
Materials:
-
FAP-expressing cells (e.g., FAP-transfected cell line or cancer-associated fibroblasts)
-
Control cells (lacking FAP expression)
-
Radiolabeled FAP inhibitor (e.g., with 68Ga, 177Lu, or 18F)
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to differentiate between membrane-bound and internalized radioactivity
-
Gamma counter
Procedure:
-
Seed FAP-expressing and control cells in multi-well plates and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with binding buffer.
-
Add the radiolabeled FAP inhibitor at a specific concentration to the cells and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
For blocking experiments, co-incubate the cells with the radiolabeled inhibitor and a high concentration of the corresponding non-radiolabeled inhibitor to determine specific uptake.
-
At each time point, stop the uptake by aspirating the medium and washing the cells with ice-cold binding buffer.
-
To measure internalization, incubate the cells with the acid wash buffer for a short period (e.g., 5-10 minutes) on ice to remove surface-bound radioactivity. Collect the supernatant (membrane-bound fraction).
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH) to collect the internalized fraction.
-
Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of uptake and internalization relative to the total added radioactivity and normalize to the cell number or protein content.
Conclusion
This compound and its conceptual analogs, based on the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, represent a potent class of FAP inhibitors with significant clinical potential. The data presented in this guide highlight the nanomolar to picomolar potency of several FAP inhibitors and their successful application in preclinical and clinical imaging and therapy. The provided experimental protocols offer a foundation for researchers to further explore and develop novel FAP-targeted agents. Future research should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance tumor retention and therapeutic efficacy, ultimately translating the promise of FAP inhibition into tangible benefits for patients with cancer and other FAP-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 6. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Fibroblast Activation Protein (FAP)-Targeted Agents in Patient-Derived Xenograft Models
A Guide for Researchers and Drug Development Professionals
Disclaimer: As of November 2025, publicly available data specifically detailing the performance of FAP-IN-1 in patient-derived xenograft (PDX) models is limited. This guide therefore provides a comparative overview of other prominent Fibroblast Activation Protein (FAP) inhibitors and FAP-targeted agents that have been evaluated in preclinical xenograft models, including PDX models. The data and protocols presented herein serve as a benchmark for the evaluation of novel FAP-targeting compounds like this compound.
Introduction to FAP and Patient-Derived Xenografts
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors, while having limited expression in healthy adult tissues. This differential expression makes FAP an attractive target for diagnostic imaging and therapeutic intervention in oncology.
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered more clinically relevant preclinical models than traditional cell line-derived xenografts. PDX models better recapitulate the heterogeneity, histopathology, and drug response of the original patient tumor. This guide focuses on the performance of FAP-targeted agents within these valuable preclinical models.
Quantitative Data Presentation
The following tables summarize the performance of various FAP-targeted agents in xenograft models, providing a comparative landscape for evaluating new chemical entities.
Table 1: Biodistribution of Radiolabeled FAP Inhibitors in Xenograft Models
| Radiotracer | Xenograft Model | Tumor Uptake (%ID/g at 1h post-injection) | Tumor-to-Muscle Ratio (at 1h post-injection) | Tumor-to-Blood Ratio (at 1h post-injection) | Reference |
| [¹¹¹In]QCP02 | U87 (FAP-positive) | 18.2 | High (not specified) | High (not specified) | [1] |
| ⁶⁸Ga-FAPI-46 | HCC-PDX | 4.60 ± 1.12 | Not reported | Not reported | [2] |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP | ~15 | >100 | ~15 | [3] |
| ⁶⁸Ga-FAP-2286 | Various Cancers (Human Study) | Sarcoma: 18.2 ± 6.4 (SUVmax) | High | High | [4] |
%ID/g: percentage of injected dose per gram of tissue. Data presented as mean ± standard deviation where available. SUVmax: maximum standardized uptake value.
Table 2: Therapeutic Efficacy of FAP-Targeted Agents in Xenograft Models
| Therapeutic Agent | Xenograft Model | Treatment Dose & Schedule | Outcome | Comparison | Reference |
| FAP-activated prodrug (ERGETGP-S12ADT) | LNCaP (Prostate Cancer) | 6.8 mg/kg/dose, 3 consecutive daily doses | Significant tumor growth inhibition | Comparable to Docetaxel (10 mg/kg) with less toxicity | [5] |
| FAP-activated prodrug (ERGETGP-S12ADT) | MDA-MB-231 (Breast Cancer) | 6.8 mg/kg/dose, 3 consecutive daily doses for 2 cycles | Significant tumor growth inhibition | Not directly compared | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are generalized protocols for key experiments involving FAP-targeted agents in PDX models, based on published literature.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy.
-
Implantation: A small fragment (typically 2-3 mm³) of the tumor tissue is surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Once the initial tumor (P0) reaches a specified volume (e.g., 800-1000 mm³), it is harvested and can be passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion and experimental use. A portion of the tumor is typically cryopreserved for future use and subjected to histopathological and molecular characterization to ensure fidelity to the original patient tumor.
In Vivo Imaging with Radiolabeled FAP Inhibitors (PET/CT)
-
Radiotracer Administration: Tumor-bearing PDX mice are intravenously injected with the radiolabeled FAP inhibitor (e.g., ⁶⁸Ga-FAPI-46) at a specified dose (e.g., 5-10 MBq).
-
Imaging Time Points: PET/CT scans are performed at various time points post-injection (e.g., 30, 60, 120 minutes) to assess the pharmacokinetics and tumor uptake of the tracer.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify radiotracer uptake in the tumor and various organs. Uptake is often expressed as the maximum standardized uptake value (SUVmax) or the percentage of injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution Studies
-
Radiotracer Injection: A cohort of PDX mice is injected with a known amount of the radiolabeled FAP inhibitor.
-
Tissue Harvesting: At predefined time points post-injection, mice are euthanized, and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ and the tumor is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are then determined.
Therapeutic Efficacy Studies
-
Animal Cohorts: PDX-bearing mice with established tumors of a certain size are randomized into treatment and control groups.
-
Treatment Administration: The therapeutic agent (e.g., a FAP-activated prodrug or a radiolabeled FAP inhibitor for radionuclide therapy) is administered according to a predefined dosing schedule. The control group typically receives a vehicle solution.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Mandatory Visualizations
FAP Signaling Pathways
Caption: FAP-mediated signaling pathways promoting tumorigenesis.
Experimental Workflow for FAP Inhibitor Evaluation in PDX Models
Caption: Workflow for evaluating FAP inhibitors in PDX models.
References
- 1. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of molar dose on the in vivo tissue biodistribution profile of FAP-targeted radioligand therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 68Ga-FAP-2286 PET of Solid Tumors: Biodistribution, Dosimetry, and Comparison with 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Toxicology of a Fibroblast Activation Protein (FAP)-activated Prodrug in Murine Xenograft Models of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Species Selectivity: A Comparative Guide to Fibroblast Activation Protein (FAP) Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic agents is paramount for the successful translation of preclinical findings. This guide provides a comparative overview of the species selectivity of inhibitors targeting Fibroblast Activation Protein (FAP), a promising theranostic target in oncology and fibrotic diseases. Due to a lack of publicly available cross-reactivity data for Fap-IN-1, this guide will focus on the broader landscape of FAP inhibitors and the structural basis for potential cross-species activity.
High Conservation of FAP Across Species
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. The high degree of amino acid sequence identity of FAP across different mammalian species, particularly between human and murine FAP, suggests a strong potential for the cross-reactivity of small molecule inhibitors. The catalytic triad within the active site is perfectly conserved, further supporting this hypothesis.[1] This conservation is a critical consideration for researchers utilizing animal models to evaluate the efficacy and safety of FAP-targeted therapies.
| Species Comparison | Amino Acid Sequence Identity (%) | Reference |
| Human vs. Mouse | 89% | [1] |
Potency of Small Molecule FAP Inhibitors
A variety of small molecule inhibitors targeting FAP have been developed, demonstrating high potency, often in the low nanomolar to picomolar range. The majority of publicly available data pertains to the inhibitory activity against human FAP. Data on a potent murine FAP inhibitor is also available, though direct comparative studies of the same inhibitor against FAP from multiple species are not widely reported in the literature.
| Inhibitor | Target Species | IC50 | Reference |
| FAP-IN-6 | Human | 13 pM | |
| DOTA.SA.FAPi | Human | 0.9 nM | |
| FAP-IN-5 | Human | 1.7 nM | |
| FAP-2286 | Human | 2.7 nM | |
| FAPI-P8PN | Human | 3.6 nM | |
| ARI-3099 | Murine | 36 nM | [2] |
| RPS-301 | Human | 139 nM | [3] |
Experimental Protocol: FAP Enzyme Inhibition Assay
The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against FAP using a fluorescence-based enzymatic assay.
Materials:
-
Recombinant human or other species' FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the recombinant FAP enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. Add a small volume of the diluted test compound or vehicle control to the wells of the 384-well plate. b. Add the diluted FAP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., 400 nm excitation and 505 nm emission for AFC). Record measurements every minute for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Plot the reaction velocity as a function of the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce FAP enzymatic activity by 50%.
Experimental Workflow for FAP Inhibitor IC50 Determination
Caption: Workflow for determining the IC50 of a FAP inhibitor.
Conclusion
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Fap-IN-1
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical information and procedural guidance for the proper disposal of Fap-IN-1, a potent and selective inhibitor of Fibroblast Activation Protein (FAP).
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₄₁H₄₇FN₈O₈ |
| Molecular Weight | 810.86 g/mol |
| Appearance | Solid powder |
| Storage Temperature | -20°C |
Proper Disposal Procedures for this compound
The following step-by-step procedures are based on general best practices for the disposal of solid, non-radiologically hazardous research chemicals. It is imperative to consult your institution's specific safety protocols and comply with all local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Identification and Segregation
-
Unused or Expired this compound: If the original container is intact and the material is uncontaminated, it should be disposed of as chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be considered chemical waste.
-
Solutions: If this compound has been dissolved in a solvent, the entire solution must be treated as hazardous waste, with the specific hazards of the solvent also being considered.
Step 3: Waste Collection and Labeling
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, sealable, and clearly labeled hazardous waste container. A heavy-duty plastic bag or a screw-cap container is suitable.
-
The label should clearly state "Hazardous Waste" and include the full chemical name ("this compound") and the date.
-
-
Liquid Waste (Solutions):
-
Collect liquid waste in a sealed, leak-proof, and chemically compatible container.
-
The container must be labeled as "Hazardous Waste" and list all chemical constituents, including the solvent and "this compound," with their approximate concentrations.
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Context: FAP Inhibition
This compound is utilized in research to inhibit the enzymatic activity of Fibroblast Activation Protein (FAP), a serine protease that is highly expressed in the stroma of many cancers and is involved in tissue remodeling.[1] Understanding the experimental workflow helps in anticipating the types of waste generated.
FAP Signaling Pathway
FAP is known to influence several signaling pathways involved in cell proliferation, migration, and invasion. One such pathway is the PI3K/AKT/mTOR pathway.[2] Inhibition of FAP by this compound can potentially modulate these downstream effects.
References
Personal protective equipment for handling Fap-IN-1
Essential Safety and Handling Guide for Fap-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent Fibroblast Activation Protein (FAP) inhibitor. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Gowns: A lab coat or gown is necessary to protect clothing from contamination.[1]
-
Eye Protection: Safety goggles with side-shields are required to protect the eyes from splashes.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[2]
| PPE Component | Specification | Purpose |
| Hand Protection | Protective gloves | Prevents skin contact.[2] |
| Body Protection | Impervious clothing (Lab coat/gown) | Protects skin and clothing from contamination.[2] |
| Eye/Face Protection | Safety goggles with side-shields | Protects eyes from splashes or dust.[2] |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols.[2] |
First Aid Measures
In the event of exposure to this compound, immediate action is critical. The following first aid procedures should be followed:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[3] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. Seek medical attention.[3] |
| Eye Contact | Remove contact lenses if present. Immediately flush the eyes with large amounts of water, making sure to separate the eyelids to ensure complete flushing. Promptly seek medical attention.[3] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for safety and experimental integrity.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE when unpacking the compound.
-
Store this compound at room temperature in the continental US, though storage conditions may vary elsewhere; always refer to the Certificate of Analysis for specific storage recommendations.[4]
-
Keep the container tightly closed in a dry and well-ventilated place.
3.2. Preparation of Solutions
-
All handling of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Use a calibrated analytical balance for accurate weighing.
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Consult the product data sheet for solubility information.
3.3. Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and your initials.
-
When using this compound in cell culture or animal studies, follow established laboratory protocols for handling chemical inhibitors.
-
Ensure that all personnel involved in the experiment are aware of the potential hazards and have been trained in the proper handling procedures.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area and ensure adequate ventilation. Use full personal protective equipment, including respiratory protection. Avoid breathing vapors, mist, dust, or gas.[2][3]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[2][3]
-
Containment and Cleaning: Absorb spills with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable container for disposal.[2] Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste should be considered hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.
-
Disposal Method: Dispose of all this compound waste in accordance with federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
